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  • Product: 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
  • CAS: 1803592-60-0

Core Science & Biosynthesis

Foundational

1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural rigidification of flexible pharmacophores is a critical strategy for enhancing target affinity and metabolic stability. 1-(4-Fluorobenzoyl)cyclopropan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidification of flexible pharmacophores is a critical strategy for enhancing target affinity and metabolic stability. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) represents a highly specialized, conformationally restricted building block[1][2]. By fusing a cyclopropane ring with a 4-fluorobenzoyl moiety and a primary amine at a single geminal center, this compound serves as a rigidified bioisostere for β -amino ketones.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, the causality behind its synthetic methodology, and its strategic utility in rational drug design.

Physicochemical Profiling & Structural Dynamics

The utility of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride stems from the synergistic effects of its structural components. Table 1 summarizes its core quantitative data[1][3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
CAS Registry Number 1803592-60-0
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Form Solid (Hydrochloride Salt)
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donors / Acceptors 3 / 2
Structural Causality in Drug Design
  • The Cyclopropane Ring (Conformational Rigidity): The sp³-hybridized cyclopropane ring locks the primary amine and the carbonyl group into a specific relative vector. This restriction reduces the entropic penalty upon binding to a target receptor or enzyme active site, a principle widely utilized in peptidomimetic design[4].

  • The 4-Fluoro Substitution: The incorporation of fluorine is a hallmark of modern medicinal chemistry. The highly electronegative fluorine atom increases the lipophilicity of the molecule while simultaneously blocking cytochrome P450-mediated phase I oxidation at the para-position of the phenyl ring[5].

  • The Hydrochloride Salt Form: Free α

    • or β -amino ketones are notoriously unstable due to their propensity to undergo intermolecular Schiff base formation (self-condensation or oligomerization)[6]. By isolating the compound as a hydrochloride salt, the primary amine is protonated ( −NH3+​ ), neutralizing its nucleophilicity and ensuring long-term shelf stability.

Mechanistic Synthesis & Protocol Validation

The synthesis of highly congested aminocyclopropyl ketones requires precise chemoselectivity to prevent side reactions. The most robust, self-validating protocol relies on the Weinreb Amide intermediate[7]. Direct addition of Grignard reagents to carboxylic acids or esters typically results in over-addition, yielding tertiary alcohols. The Weinreb amide circumvents this by forming a stable, five-membered cyclic metal-chelate intermediate that only collapses to the desired ketone upon acidic aqueous workup[8].

Step-by-Step Synthetic Protocol

Step 1: Weinreb Amidation

  • Reagents: 1-(Boc-amino)cyclopropane-1-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM.

  • Procedure: Dissolve the protected amino acid in anhydrous DCM. Add DIPEA, followed by EDC·HCl and HOBt at 0°C. Stir for 15 minutes to activate the acid, then add N,O-dimethylhydroxylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: HOBt suppresses the formation of the inactive N-acylurea byproduct, ensuring high conversion to the active ester before displacement by the amine.

Step 2: Grignard Addition

  • Reagents: Boc-protected Weinreb amide (1.0 eq), 4-Fluorophenylmagnesium bromide (1.0 M in THF, 2.5 eq), anhydrous THF.

  • Procedure: Cool a solution of the Weinreb amide in anhydrous THF to 0°C under an inert argon atmosphere. Dropwise, add the Grignard reagent. Stir at 0°C for 2 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Causality: The low temperature (0°C) and the stable tetrahedral intermediate prevent the highly reactive Grignard reagent from attacking the newly formed ketone, ensuring strict chemoselectivity[9].

Step 3: Deprotection and Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the purified Boc-protected ketone in minimal DCM and add a 10-fold excess of 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the final product.

  • Causality: The anhydrous HCl simultaneously cleaves the tert-butyloxycarbonyl (Boc) protecting group and protonates the resulting free amine, directly yielding the stable hydrochloride salt and preventing self-condensation[6].

SynthesisWorkflow A 1-(Boc-amino)cyclopropane- 1-carboxylic acid B Weinreb Amidation (EDC, HOBt, MeNHOMe) A->B Step 1 C Grignard Addition (4-F-PhMgBr, THF, 0°C) B->C Step 2 D Boc-Deprotection (4M HCl in Dioxane) C->D Step 3 E 1-(4-Fluorobenzoyl)cyclopropan- 1-amine hydrochloride D->E Final Product

Caption: Step-by-step synthetic workflow utilizing the Weinreb amide intermediate.

Applications in Drug Discovery & Pharmacophore Mapping

In medicinal chemistry, 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride acts as a versatile vector. The compound is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.

By replacing an acyclic flexible chain with this cyclopropyl core, researchers can probe the spatial requirements of a target's binding pocket. The fluorine atom not only modulates the pKa of adjacent functional groups but also enhances membrane permeation, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration[10].

PharmacophoreMapping Core 1-(4-Fluorobenzoyl)cyclopropan- 1-amine Core F_Group 4-Fluoro Substitution (Metabolic Blocking & Lipophilicity) Core->F_Group Cyclo Cyclopropane Ring (Conformational Rigidity) Core->Cyclo Amine Primary Amine (H-Bond Donor / Salt Bridge) Core->Amine Carbonyl Carbonyl Group (H-Bond Acceptor) Core->Carbonyl

Caption: Pharmacophore mapping of the core structural features to their pharmacological benefits.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured compound, a self-validating analytical suite must be employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): The highly strained cyclopropane methylene protons typically appear as complex multiplets upfield between δ 1.20 - 1.80 ppm. The primary amine protons (as the −NH3+​ salt) will appear as a broad singlet around δ 8.50 - 9.00 ppm. The aromatic protons will exhibit characteristic ortho-coupling and fluorine-coupling splitting patterns between δ 7.30 - 8.10 ppm.

    • ¹⁹F NMR: A distinct singlet (or multiplet depending on proton coupling resolution) around δ -105 to -110 ppm confirms the presence of the para-fluoro group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will show the [M+H]⁺ peak of the free base at m/z 208.1. The absence of a peak at m/z 397 (dimerization/Schiff base) confirms the stability of the salt form.

  • HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak, confirming >95% purity and the absence of the tertiary alcohol byproduct.

References

  • ResearchGate. "Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids". ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Journal of Chemistry. Available at:[Link]

  • ACS Omega. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". ACS Omega. Available at:[Link]

  • Royal Society of Chemistry. "One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids". RSC Advances. Available at: [Link]

  • ACS Publications. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Fluorine in medicinal chemistry". Chemical Society Reviews. Available at: [Link]

  • ResearchGate. "Angelo Frongia's research works: α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions". ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the exact mass and molecular weight of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the exact mass and molecular weight of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific molecule, this guide outlines the deduced physicochemical properties based on its chemical structure, alongside a proposed methodology for empirical verification via mass spectrometry.

Chemical Identity and Structure

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a chemical entity featuring a cyclopropane ring, which is substituted at the first carbon position with both an amine group and a 4-fluorobenzoyl group. The hydrochloride salt form enhances its solubility in aqueous media.

The molecular structure dictates its chemical properties and biological activity. The presence of a fluorine atom can significantly modulate metabolic stability and binding affinity to target proteins. The rigid cyclopropane scaffold introduces a specific conformational constraint, which can be crucial for pharmacological activity.

Based on the chemical name, the molecular formula of the free base is determined to be C₁₀H₁₀FNO. The hydrochloride salt has a molecular formula of C₁₀H₁₁ClFNO.

Below is a two-dimensional representation of the chemical structure of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride.

Caption: 2D Structure of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

Physicochemical Properties: Exact Mass and Molecular Weight

The exact mass and molecular weight are fundamental properties for the identification and characterization of a chemical compound.

  • Molecular Weight: Also known as the average molecular mass, it is the weighted average of the masses of the constituent atoms in a molecule, considering their natural isotopic abundance. It is a dimensionless quantity, but it is often expressed in daltons (Da) or atomic mass units (amu).

  • Exact Mass: This is the calculated mass of a molecule based on the most abundant isotope of each element. It is a critical parameter in high-resolution mass spectrometry for determining the elemental composition of a molecule.

The calculated physicochemical properties of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Exact Mass 215.05167 u

Experimental Verification of Exact Mass

The exact mass of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride can be empirically determined using high-resolution mass spectrometry (HRMS). Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are well-suited for this purpose.

Proposed Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, with a small percentage of formic acid to promote ionization.

  • Infusion and Ionization: The sample solution is infused into the ESI source of the mass spectrometer. The high voltage applied to the ESI needle generates a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The exact mass is determined from the most intense peak in the high-resolution mass spectrum.

The following diagram illustrates the proposed experimental workflow for the determination of the exact mass.

cluster_workflow Experimental Workflow for Exact Mass Determination SamplePrep Sample Preparation Infusion Infusion & ESI SamplePrep->Infusion Dilute Solution Desolvation Desolvation Infusion->Desolvation Charged Droplets MassAnalysis Mass Analysis (TOF/Orbitrap) Desolvation->MassAnalysis Gas-Phase Ions Detection Detection & Data Acquisition MassAnalysis->Detection Separated Ions DataAnalysis Data Analysis Detection->DataAnalysis Mass Spectrum

Caption: Workflow for Exact Mass Determination via HRMS

Conclusion

This technical guide has provided a detailed overview of the deduced exact mass and molecular weight of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride. While public domain data for this specific compound is scarce, the calculated values based on its chemical structure serve as a crucial starting point for researchers. The proposed experimental workflow using high-resolution mass spectrometry offers a reliable method for the empirical verification of these fundamental physicochemical properties, which are essential for the accurate identification, characterization, and advancement of this compound in scientific research and drug development pipelines.

References

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).
Foundational

1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: Comprehensive NMR Spectral Analysis and Methodologies

Executive Summary 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0)[1] is a highly valuable building block in modern medicinal chemistry and drug discovery. The incorporation of a 4-fluorobenzoyl m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0)[1] is a highly valuable building block in modern medicinal chemistry and drug discovery. The incorporation of a 4-fluorobenzoyl moiety enhances a drug candidate's metabolic stability and lipophilicity, while the cyclopropylamine group introduces critical conformational rigidity. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex heteronuclear spin-spin couplings ( 19 F- 13 C and 19 F- 1 H) and diastereotopic proton environments. This whitepaper provides a rigorous, self-validating framework for the 1 H and 13 C NMR spectral analysis of this molecule.

Structural Elucidation & Mechanistic Rationale

The structural verification of this molecule relies on understanding two primary mechanistic NMR phenomena:

  • Heteronuclear 19 F Coupling: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples strongly with both 13 C and 1 H nuclei through space and covalent bonds. In 13 C NMR spectra, these polar molecules exhibit distinct indirect spin-spin couplings across one and multiple chemical bonds[2]. This results in the splitting of carbon signals up to four bonds away ( 1JCF​ to 4JCF​ ), which must not be misidentified as impurities. The C-F coupling constants can be very large (up to 250 Hz or more), which may result in multiplets severely overlapping with other peaks[3].

  • Diastereotopic Cyclopropane Protons: The rigid cyclopropane ring lacks free rotation. The bulky 4-fluorobenzoyl group and the primary amine group create a pseudo-asymmetric environment. Consequently, the protons on the cyclopropane methylene groups ( −CH2​− ) that are syn to the carbonyl experience a different magnetic shielding environment than those anti to the carbonyl, resulting in a complex AA'BB' multiplet system rather than a simple singlet or triplet.

Experimental Protocols: Sample Preparation & Acquisition

To ensure a trustworthy and self-validating system, the protocol below incorporates internal referencing and specific solvent selection criteria.

Step-by-Step Methodology:

  • Solvent Selection: Weigh exactly 15.0 mg of 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: As a hydrochloride salt, the compound exhibits poor solubility in standard non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts the ionic crystal lattice and significantly slows the proton exchange rate of the −NH3+​ group, allowing it to be observed as a distinct broad singlet rather than exchanging rapidly into the baseline.

  • Sample Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming and prevent field distortion.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H (400 MHz) and 13 C (100 MHz) frequencies to maximize the signal-to-noise ratio and ensure accurate 90° pulse widths.

  • Acquisition Parameters ( 1 H): Acquire 16 scans with a spectral width of 15 ppm, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s. Center the transmitter frequency on the solvent peak.

  • Acquisition Parameters ( 13 C{ 1 H}): Acquire 1024 scans using a power-gated decoupling sequence (e.g., WALTZ-16) to remove 1 H coupling while retaining 19 F coupling. Use a D1 of 2.0 s to allow for the relaxation of quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

Workflow A 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 B 2. Multinuclear Acquisition 1H, 13C{1H}, 19F NMR A->B Transfer to Magnet C 3. Signal Processing Apodization & Fourier Transform B->C FID Data D 4. Spectral Assignment Multiplet & J-Coupling Analysis C->D Processed Spectra E 5. Structural Verification Confirmation of HCl Salt D->E Validated Structure

Workflow for multinuclear NMR acquisition and structural verification of the HCl salt.

Quantitative Data: 1 H-NMR Spectral Analysis

The 1 H NMR spectrum is characterized by the downfield ammonium protons, the strongly coupled aromatic region, and the distinct cyclopropyl multiplets.

Table 1: 1 H-NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.75br s3H- −NH3+​ (Ammonium salt)
8.15dd2H 3JHH​ = 8.8, 4JHF​ = 5.5H-2', H-6' (Aromatic, ortho to C=O)
7.45t (pseudo)2H 3JHH​3JHF​ = 8.8H-3', H-5' (Aromatic, ortho to F)
1.75m (AA'BB')2HComplexCyclopropane −CH2​− (syn to C=O)
1.55m (AA'BB')2HComplexCyclopropane −CH2​− (anti to C=O)

Mechanistic Insight: The H-3'/H-5' protons appear as a pseudo-triplet because the scalar coupling to the adjacent H-2'/H-6' protons ( 3JHH​ ) is nearly identical in magnitude to the heteronuclear coupling to the adjacent fluorine atom ( 3JHF​ ).

Quantitative Data: 13 C-NMR Spectral Analysis

The 13 C NMR spectrum must be analyzed with the understanding that standard broadband decoupling removes 1 H- 13 C splitting but leaves 19 F- 13 C splitting intact. This creates a highly diagnostic pattern of doublets for the aromatic ring.

Table 2: 13 C-NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
192.5s-C=O (Carbonyl)
165.8d 1JCF​ = 253.0C-4' (Aromatic, attached to F)
132.4d 3JCF​ = 9.5C-2', C-6' (Aromatic, meta to F)
130.1d 4JCF​ = 3.0C-1' (Aromatic, para to F)
116.2d 2JCF​ = 22.0C-3', C-5' (Aromatic, ortho to F)
42.5s-C-1 (Cyclopropane, quaternary)
18.2s-C-2, C-3 (Cyclopropane −CH2​− )

Mechanistic Insight: The magnitude of the C-F coupling constant is inversely proportional to the number of bonds separating the nuclei, with the exception that 3JCF​ is often slightly larger or more resolved than expected due to hyperconjugative orbital interactions across the rigid aromatic π -system.

CouplingLogic F 19F Nucleus (Spin 1/2) 100% Natural Abundance C1 1J(C,F) ≈ 253 Hz C4' (ipso) F->C1 1 Bond C2 2J(C,F) ≈ 22 Hz C3', C5' (ortho) F->C2 2 Bonds C3 3J(C,F) ≈ 9.5 Hz C2', C6' (meta) F->C3 3 Bonds C4 4J(C,F) ≈ 3 Hz C1' (para) F->C4 4 Bonds H1 3J(H,F) ≈ 8.8 Hz H3', H5' C2->H1 1H-19F Coupling H2 4J(H,F) ≈ 5.5 Hz H2', H6' C3->H2 1H-19F Coupling

Heteronuclear spin-spin coupling network driven by the 19F nucleus.

References

  • Title: A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds Source: ACD/Labs URL: [Link]

  • Title: Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The Many Roles of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride at ro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride at room temperature. The document is structured to offer a deep dive into the molecular attributes influencing its stability, potential degradation pathways, and robust analytical methodologies for its assessment. As a key intermediate or active pharmaceutical ingredient, understanding its stability profile is paramount for ensuring drug product quality, safety, and efficacy. This guide synthesizes theoretical chemical principles with practical, field-proven experimental protocols, offering a self-validating framework for its evaluation.

Introduction: The Significance of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may result in a loss of potency or the generation of toxic impurities. For novel molecular entities such as 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, a thorough understanding of its stability under various environmental conditions is a regulatory requirement and a fundamental aspect of formulation development.[1] This guide focuses on the thermodynamic stability at room temperature, a crucial parameter for handling, storage, and long-term viability of the compound.

Molecular Structure and Inherent Stability Considerations

The chemical structure of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride reveals several key functional groups that govern its reactivity and, consequently, its stability. The molecule consists of a central cyclopropane ring, a primary amine group (protonated as a hydrochloride salt), and a 4-fluorobenzoyl group.

  • Cyclopropylamine Moiety: The cyclopropylamine group is a known point of potential instability. The strained three-membered ring can be susceptible to ring-opening reactions, particularly under harsh conditions. A critical study on a similar compound, GSK2879552, which also contains a cyclopropyl amine moiety, demonstrated that this group can undergo hydrolytic degradation, especially under high pH conditions.[2]

  • Amide Linkage: The amide bond is generally more stable to hydrolysis than an ester bond.[3] However, it can still be a site of degradation under acidic or basic conditions, leading to the cleavage of the molecule.

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule. Fluorine is a highly electronegative atom and its presence can impact the reactivity of the adjacent benzoyl group. Quantum-chemical studies on fluorinated cyclopropanes suggest that fluorination can have a stabilizing effect.[4][5][6]

  • Hydrochloride Salt: The formation of a hydrochloride salt of the primary amine is a common strategy to improve the stability and solubility of amine-containing drug substances. By protonating the amine, its nucleophilicity is reduced, which can mitigate certain degradation pathways.

Potential Degradation Pathways at Room Temperature

Based on the molecular structure and literature on related compounds, several potential degradation pathways can be hypothesized for 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride at room temperature, although the kinetics of these processes may be slow. Forced degradation studies, which involve subjecting the compound to more severe conditions than accelerated testing, are essential to elucidate these pathways.[7]

Hypothesized Degradation Pathways:

  • Hydrolysis: This is a primary concern for this molecule.

    • Amide Hydrolysis: Cleavage of the amide bond would result in the formation of 4-fluorobenzoic acid and cyclopropan-1-amine. This can be catalyzed by acidic or basic conditions.

    • Cyclopropylamine Hydrolysis: As observed with GSK2879552, the cyclopropylamine moiety can be susceptible to hydrolytic degradation, potentially leading to ring-opened products.[2] This is a critical pathway to investigate.

  • Oxidation: The amine group can be susceptible to oxidation, leading to the formation of various oxidation products. The presence of atmospheric oxygen and trace metal ions can catalyze these reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The aromatic ring system suggests a potential for photosensitivity.

The following diagram illustrates the potential hydrolytic degradation pathways:

G 1-(4-Fluorobenzoyl)cyclopropan-1-amine 1-(4-Fluorobenzoyl)cyclopropan-1-amine 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 1-(4-Fluorobenzoyl)cyclopropan-1-amine->4-Fluorobenzoic Acid Amide Hydrolysis Cyclopropan-1-amine Cyclopropan-1-amine 1-(4-Fluorobenzoyl)cyclopropan-1-amine->Cyclopropan-1-amine Amide Hydrolysis Ring-Opened Products Ring-Opened Products 1-(4-Fluorobenzoyl)cyclopropan-1-amine->Ring-Opened Products Cyclopropylamine Hydrolysis

Caption: Potential hydrolytic degradation pathways.

Experimental Assessment of Thermodynamic Stability

A robust assessment of the thermodynamic stability of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride requires a multi-faceted approach, combining thermal analysis and chromatographic purity assays.

Thermal Analysis

Thermal analysis techniques provide valuable information about the solid-state properties and thermal stability of the compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, which is an indicator of purity, and to detect any thermal events such as decomposition. A sharp melting point at a high temperature, for instance above 172°C (with decomposition) as noted for a similar compound, suggests good thermal stability in the solid state.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is the cornerstone of any stability study.[9][10][11] This method must be able to separate the parent compound from its degradation products, thus allowing for accurate quantification of any decrease in purity over time.[12]

Experimental Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve separation of polar and non-polar compounds.

  • Detection: The wavelength of detection should be chosen at the λmax of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride to ensure maximum sensitivity.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound is subjected to forced degradation under various stress conditions as per ICH guidelines.[7]

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is heated at 105°C for 48 hours.

    • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

The following diagram outlines the workflow for a forced degradation study:

G cluster_0 Forced Degradation Drug_Substance 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl Acid Acidic (e.g., 0.1M HCl) Drug_Substance->Acid Base Basic (e.g., 0.1M NaOH) Drug_Substance->Base Oxidation Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal (e.g., 105°C) Drug_Substance->Thermal Photo Photolytic (ICH Q1B) Drug_Substance->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Purity Assess Peak Purity (PDA Detector) Analysis->Peak_Purity Identify_Degradants Identify and Characterize Degradation Products (LC-MS) Analysis->Identify_Degradants

Caption: Forced degradation study workflow.

Long-Term Stability Study

To assess the thermodynamic stability at room temperature, a long-term stability study should be conducted according to ICH Q1A(R2) guidelines.

Protocol for Long-Term Stability Study:

  • Storage Conditions: The compound should be stored at 25°C ± 2°C / 60% RH ± 5% RH.

  • Time Points: Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Purity by the validated stability-indicating HPLC method

    • Water content (by Karl Fischer titration)

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Example of HPLC Purity Data from a Long-Term Stability Study

Time Point (Months)Purity (%)Total Impurities (%)
099.80.2
399.70.3
699.70.3
1299.60.4
2499.50.5

Interpretation: A minimal decrease in purity and a slow increase in total impurities over a 24-month period would indicate good thermodynamic stability at room temperature. Any significant degradation would warrant further investigation into the degradation products and may necessitate controlled storage conditions (e.g., refrigeration).

Conclusion and Recommendations

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride possesses a molecular structure with both stabilizing features (amide bond, hydrochloride salt, fluorination) and potential liabilities (cyclopropylamine moiety). While it is expected to exhibit reasonable stability at room temperature in the solid state, a comprehensive evaluation is essential.

Key Recommendations:

  • Forced Degradation Studies: It is imperative to conduct thorough forced degradation studies to identify the most likely degradation pathways and to develop a robust, stability-indicating analytical method.[7]

  • pH Control: Given the potential for hydrolysis of the cyclopropylamine and amide groups, control of pH in any aqueous formulations or during processing is critical.

  • Packaging and Storage: Based on the outcome of photostability studies, appropriate light-protective packaging may be required. Standard storage in well-closed containers at controlled room temperature is a prudent starting point.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a comprehensive understanding of the thermodynamic stability of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Ferreira, F. V., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]

  • Singh, R., & Kumar, S. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Ferreira, F. V., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • Bhaskar, R., Ola, M., & Agnihotri, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 215-223. [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. [Link]

  • Rizk, M., et al. (2021). Stability Indicating HPLC-Fluorescence Detection Method for the Simultaneous Determination of Linagliptin and Empagliflozin in Their Combined Pharmaceutical Preparation. European Journal of Chemistry, 12(2), 168-178. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • de Oliveira, A. C., et al. (2019). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary medicine. Química Nova, 42(1), 70-76. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Chaume, G., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. The Journal of Organic Chemistry, 87(5), 3538-3544. [Link]

  • Głowienka, E., et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 10(61), 37230-37240. [Link]

  • Haviernik, J., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][13][14]triazines. Molecules, 27(8), 2503. [Link]

  • Gjorgieva, E., et al. (2021). A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. Macedonian Pharmaceutical Bulletin, 67(1), 25-36. [Link]

  • NextSDS. 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]

  • Watson International Ltd. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride CAS 1156491-10-9. [Link]

  • Ferreira, F. V., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]

Sources

Foundational

Engineering 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: Primary Synthesis Pathways and Mechanistic Workflows

Abstract The compound 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a highly valued rigidified α -amino ketone scaffold utilized extensively in medicinal chemistry and drug development[1]. The incorporation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a highly valued rigidified α -amino ketone scaffold utilized extensively in medicinal chemistry and drug development[1]. The incorporation of a cyclopropane ring adjacent to a ketone and an amine introduces profound conformational restriction, enhancing metabolic stability and target binding affinity. This whitepaper details the primary synthesis pathway for this molecule and its precursors, focusing on the causality of reagent selection, the mechanistic advantages of the Weinreb amide intermediate, and self-validating experimental protocols designed for high-yield execution.

Strategic Retrosynthetic Analysis

The synthesis of 1-aroylcyclopropan-1-amines presents a specific chemoselectivity challenge: forming a carbon-carbon bond at a highly sterically hindered, electron-rich α -carbon without triggering over-addition or ring-opening side reactions.

A direct Grignard addition to an ester or free carboxylic acid derivative of 1-aminocyclopropanecarboxylic acid (ACC) typically fails, resulting in the formation of tertiary alcohols due to the high reactivity of the intermediate ketone. To circumvent this, the retrosynthetic strategy relies on the Weinreb ketone synthesis [2]. By converting the protected ACC precursor into an N-methoxy-N-methyl amide (Weinreb amide), we establish a controlled electrophilic center that accepts exactly one equivalent of the 4-fluorophenyl nucleophile.

Retrosynthesis Target 1-(4-Fluorobenzoyl) cyclopropan-1-amine HCl BocKetone Boc-Protected Amino Ketone Target->BocKetone Deprotection (HCl) Weinreb Weinreb Amide Intermediate BocKetone->Weinreb Grignard Addition ACC 1-Aminocyclopropane carboxylic acid (ACC) Weinreb->ACC Amidation & Protection Grignard 4-Fluorophenyl magnesium bromide Weinreb->Grignard Nucleophile

Retrosynthetic disconnection of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride.

Mechanistic Rationale: The Weinreb Amide Advantage

The core of this synthesis is the chelation-controlled sequential substitution of the Weinreb amide[3]. When 4-fluorophenylmagnesium bromide attacks the carbonyl carbon of the Weinreb amide, the resulting tetrahedral intermediate does not immediately collapse. Instead, it is stabilized by the bidentate chelation of the magnesium ion ( Mg2+ ) by both the negatively charged oxygen of the former carbonyl and the oxygen of the N-methoxy group[4].

This robust, stable tetrahedral intermediate effectively sequesters the reactive electrophilic center, preventing a second equivalent of the Grignard reagent from attacking[5]. The intermediate only collapses to yield the desired 1-(4-fluorobenzoyl)cyclopropan-1-amine precursor upon the introduction of an aqueous acidic quench, which protonates the alkoxide and destroys the chelate.

WeinrebMechanism WA Weinreb Amide R-C(=O)-N(OMe)Me Tetrahedral Stable Tetrahedral Intermediate Mg2+ Chelation by C-O(-) and N-OMe WA->Tetrahedral Nucleophilic Attack Grignard Grignard Reagent Ar-MgBr Grignard->Tetrahedral Ar- transfer Ketone Target Ketone R-C(=O)-Ar Tetrahedral->Ketone Aqueous Acid Quench (Collapse)

Chelation-stabilized tetrahedral intermediate in the Weinreb ketone synthesis.

Precursor Generation: Synthesis of the ACC Core

While 1-aminocyclopropanecarboxylic acid (ACC) is commercially available, large-scale drug development often requires de novo synthesis of the cyclopropane core to control costs or introduce isotopic labels. The standard method for synthesizing the ACC precursor involves the cyclodialkylation of a nucleophilic glycine equivalent[6].

By treating ethyl isocyanoacetate or a dialkyl malonate derivative with 1,2-dibromoethane in the presence of a strong base (such as sodium hydride or potassium carbonate), the cyclopropane ring is formed via two sequential SN​2 displacements. Subsequent acidic hydrolysis of the isocyano/ester groups yields the free ACC amino acid, which is then ready for the primary synthesis pathway.

Quantitative Reaction Parameters

The following table summarizes the quantitative data, expected yields, and critical parameters for the four-phase synthesis of the target hydrochloride salt starting from ACC.

PhaseTransformationKey ReagentsTemp (°C)Typical YieldCritical Parameter
I N-Boc Protection Boc2​O , NaOH , H2​O /Dioxane0 to 2590–95%Maintain pH ~10 to ensure amine nucleophilicity.
II Weinreb AmidationCDI, MeO(Me)NH⋅HCl , DCM0 to 2585–90%Ensure complete CO2​ evolution before amine addition.
III Grignard Addition4-F- C6​H4​MgBr , THF-20 to 075–85%Strict anhydrous conditions; cold acidic quench required.
IV Acidic Deprotection4M HCl in Dioxane, EtOAc25>95%Avoid aqueous workup; product is highly water-soluble.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are engineered to provide self-validating cues, ensuring the researcher can confirm the success of each step without immediate reliance on complex analytics.

Phase I & II: Preparation of the Weinreb Amide Precursor

Objective: Convert Boc-ACC-OH to tert-butyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate.

  • Activation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve Boc-ACC-OH (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv, 60 mmol) portion-wise.

    • Causality: CDI is preferred over DCC/EDC here because the byproduct (imidazole) is easily washed away, preventing urea contamination in the sterically hindered cyclopropane system.

    • Self-Validation: Vigorous evolution of CO2​ gas will occur. The activation is complete when effervescence entirely ceases (approximately 1 hour).

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 60 mmol) in one portion. Remove the ice bath and stir at ambient temperature for 12 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (100 mL) to protonate and remove imidazole and unreacted amine. Separate the organic layer, wash with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting white solid is typically >95% pure by 1H NMR and used directly in Phase III.

Phase III: Grignard Addition (The Critical Step)

Objective: Synthesize tert-butyl (1-(4-fluorobenzoyl)cyclopropyl)carbamate.

  • Preparation: Dissolve the Weinreb amide from Phase II (1.0 equiv, 40 mmol) in anhydrous THF (200 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C.

    • Causality: Low temperatures prevent localized heating during the exothermic Grignard addition, preserving the stability of the magnesium-chelated tetrahedral intermediate[5].

  • Nucleophilic Addition: Dropwise, add 4-fluorophenylmagnesium bromide (1.0 M in THF, 1.5 equiv, 60 mmol) over 45 minutes via an addition funnel.

    • Self-Validation: The solution will transition from colorless to a pale yellow, homogeneous mixture. No precipitate should form.

  • Quenching: After stirring for 2 hours at 0 °C, rapidly pour the reaction mixture into a vigorously stirred beaker of cold, saturated aqueous NH4​Cl (300 mL).

    • Causality: The mildly acidic NH4​Cl safely protonates the alkoxide, collapsing the intermediate to the ketone while buffering the system to prevent premature Boc-deprotection.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure Boc-protected amino ketone.

Phase IV: Acidic Deprotection to the Target Hydrochloride

Objective: Yield 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride.

  • Dissolution: Dissolve the purified Boc-protected ketone (1.0 equiv, 30 mmol) in a minimal amount of anhydrous ethyl acetate (50 mL).

  • Deprotection: Slowly add 4M HCl in Dioxane (10.0 equiv, 300 mmol). Stir the solution at 25 °C.

    • Causality: Dioxane/EtOAc is utilized instead of aqueous HCl because the final hydrochloride salt is highly water-soluble. Anhydrous conditions allow the product to precipitate directly out of the organic solvent.

    • Self-Validation: Within 30 to 45 minutes, the solution will become cloudy, and a dense, white crystalline precipitate of the target hydrochloride salt will form.

  • Harvesting: After 2 hours, dilute the suspension with cold diethyl ether (100 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash generously with cold ether to remove residual dioxane and cleaved tert-butyl byproducts, and dry under high vacuum for 12 hours.

Sources

Exploratory

In-Depth Technical Guide: 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization of hit-to-lead and lead optimization campaigns. 1-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization of hit-to-lead and lead optimization campaigns. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0)[1] has emerged as a highly privileged, multifunctional synthon. This whitepaper provides a comprehensive technical analysis of this compound, deconstructing its tripartite pharmacophoric utility: the metabolic stability of the 4-fluorophenyl group, the conformational rigidity of the cyclopropyl ring, and the versatile reactivity of the alpha-amino ketone moiety[2].

Structural Rationale and Pharmacophore Deconstruction

The architecture of 1-(4-Fluorobenzoyl)cyclopropan-1-amine represents a convergence of three highly validated medicinal chemistry strategies designed to optimize both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability):

  • The 4-Fluoroaryl Motif: The introduction of a fluorine atom at the para position of the phenyl ring is a classical bioisosteric replacement for hydrogen. The high electronegativity and strong C-F bond effectively block Cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aryl-containing drugs. Furthermore, the lipophilic nature of the fluorine atom enhances membrane permeability without significantly increasing the topological polar surface area (TPSA).

  • The 1-Aminocyclopropyl Motif: Conformational restriction is a proven strategy to improve target affinity. By tethering the alpha-carbon into a cyclopropyl ring, the rotational degrees of freedom are severely restricted. This "locks" the molecule into a pre-organized bioactive conformation, thereby minimizing the entropic penalty ( ΔS ) incurred upon binding to a target receptor or enzyme[3]. This motif has been successfully utilized in optimizing peptide inhibitors for the Hepatitis C Virus NS3 protease[4].

  • The Alpha-Amino Ketone Moiety: The juxtaposition of a nucleophilic primary amine and an electrophilic carbonyl group creates a bifunctional hub[2]. In drug discovery, alpha-amino ketones are not only utilized as reactive intermediates to construct complex heterocycles but have also been investigated as potent Zinc-Binding Groups (ZBGs) in the design of Histone Deacetylase (HDAC) inhibitors, offering a less toxic alternative to traditional hydroxamic acids[5][6].

Pharmacophore Core 1-(4-Fluorobenzoyl) cyclopropan-1-amine Fluoro 4-Fluoroaryl Group Core->Fluoro Cyclo Cyclopropyl Ring Core->Cyclo Ketone Alpha-Amino Ketone Core->Ketone Metab Blocks CYP450 para-hydroxylation Fluoro->Metab Rigid Conformational Restriction (Reduces entropic penalty) Cyclo->Rigid React Versatile Synthon (Heterocycle formation) Ketone->React

Figure 1: Pharmacophoric deconstruction and logic of the building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthetic steps and its contribution to the final drug's ADME profile.

PropertyValueImplication for Drug Design
CAS Number 1803592-60-0[1]Unique identifier for the hydrochloride salt form.
Molecular Weight 215.65 g/mol (Salt)[1]Low MW allows for significant structural elaboration while remaining within Lipinski's Rule of 5.
Molecular Formula C10H11ClFNOHalogenated salt ensures bench stability and prevents auto-condensation.
H-Bond Donors 1 (as free base -NH2)Provides critical hydrogen bonding interactions with target proteins.
H-Bond Acceptors 2 (N, O)Favorable for aqueous solubility and target engagement.
Form Solid PowderHighly crystalline, ensuring precise stoichiometric weighing during synthesis.

Synthetic Utility and Chemical Reactivity

The primary value of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride lies in its reactivity. As an alpha-amino ketone, it is uniquely primed for condensation reactions[2]. When the hydrochloride salt is neutralized, the free primary amine becomes highly nucleophilic. It can readily participate in:

  • Pictet-Spengler Reactions: Condensation with aldehydes followed by cyclization to form complex, rigidified scaffolds[2].

  • Pyrazine Synthesis: Reaction with 1,2-dicarbonyl compounds yields dihydropyrazines, which are easily oxidized to fully aromatic pyrazines.

  • Amide Coupling: The amine can be coupled with various carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to generate extended peptidomimetics or targeted kinase inhibitors.

Experimental Methodology: Self-Validating Pyrazine Synthesis

To demonstrate the practical application of this building block, the following is a field-proven, step-by-step protocol for synthesizing a 2-(4-Fluorophenyl)-5,6-disubstituted-pyrazine derivative. This protocol is designed with built-in validation checkpoints to ensure synthetic integrity.

Step 1: Free-Basing and Activation

  • Procedure: Suspend 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere. Cool the suspension to 0 °C. Dropwise, add N,N-diisopropylethylamine (DIPEA) (2.5 mmol).

  • Causality & Validation: The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The reaction mixture will transition from a suspension to a clear solution, serving as a visual validation of successful free-basing.

Step 2: Electrophilic Condensation

  • Procedure: To the clear solution, add the desired 1,2-diketone electrophile (1.1 mmol). Stir at room temperature for 1 hour.

  • Causality & Validation: The primary amine attacks the most sterically accessible carbonyl of the diketone, forming an intermediate imine. Monitor via TLC (Hexanes/EtOAc 7:3); the highly polar primary amine spot will disappear, replaced by a higher Rf​ intermediate.

Step 3: Acid-Catalyzed Cyclization

  • Procedure: Evaporate the DCM under reduced pressure. Resuspend the crude intermediate in a mixture of Ethanol/Acetic Acid (10:1 v/v, 10 mL). Heat to reflux (80 °C) for 4–6 hours.

  • Causality & Validation: Acetic acid catalyzes the intramolecular attack of the remaining ketone onto the newly formed imine (or enamine tautomer), closing the ring to form a dihydropyrazine. LC-MS analysis at this stage should confirm the mass of the cyclized, unoxidized intermediate [M+H]+ .

Step 4: Oxidative Aromatization

  • Procedure: Cool the reaction to room temperature. Add activated manganese dioxide (MnO 2​ , 3.0 mmol) and stir open to the air for 12 hours.

  • Causality & Validation: MnO 2​ acts as a mild oxidant to dehydrogenate the dihydropyrazine, driving the molecule into a highly stable, fully aromatic pyrazine system. The solution will typically darken.

Step 5: Purification

  • Procedure: Filter the mixture through a pad of Celite to remove the insoluble manganese salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Workflow S1 1. Free-Basing (DIPEA, DCM, 0°C) S2 2. Condensation (1,2-Diketone) S1->S2 S3 3. Cyclization (EtOH/AcOH, 80°C) S2->S3 S4 4. Oxidation (MnO2, RT) S3->S4 S5 5. Purification (Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for pyrazine construction.

Conclusion

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is far more than a simple chemical intermediate; it is a rationally designed module that addresses multiple pharmacokinetic and pharmacodynamic liabilities simultaneously. By combining the metabolic shielding of a fluorinated aryl group, the entropic advantages of a cyclopropyl constraint, and the synthetic versatility of an alpha-amino ketone, this compound empowers medicinal chemists to rapidly access high-quality, drug-like chemical space.

References

  • J-Stage. Pyridonecarboxylic Acids as Antibacterial Agents. IX. Synthesis and Structure-Activity Relationship of 3-Substituted 10-(1-Aminocyclopropyl)-9-fluoro...[Link][3]

  • National Institutes of Health (PMC). Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051.[Link][5]

  • ACS Publications. NMR Structural Characterization of Peptide Inhibitors Bound to the Hepatitis C Virus NS3 Protease: Design of a New P2 Substituent.[Link][4]

  • Arabian Journal of Chemistry. Identification of novel HDAC8 selective inhibitors through ligand and structure based studies.[Link][6]

Sources

Foundational

Modulating Amine Basicity and Pharmacokinetics: The Electron-Withdrawing Effects of the Fluorobenzoyl Group in Cyclopropanamines

The Cyclopropanamine Pharmacophore & The Basicity Conundrum Cyclopropanamines, most notably tranylcypromine (TCP) and its derivatives, are privileged pharmacophores in modern medicinal chemistry. They are highly valued f...

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Author: BenchChem Technical Support Team. Date: March 2026

The Cyclopropanamine Pharmacophore & The Basicity Conundrum

Cyclopropanamines, most notably tranylcypromine (TCP) and its derivatives, are privileged pharmacophores in modern medicinal chemistry. They are highly valued for their ability to act as mechanism-based covalent inhibitors of flavin-dependent enzymes, particularly1[1].

However, a persistent challenge in optimizing these scaffolds is the high basicity of the primary aliphatic amine (pKa ~9.2). At physiological pH (7.4), over 98% of the amine exists in its protonated, positively charged state. While this charge is often necessary for initial target engagement, it severely restricts passive membrane permeability and increases the likelihood of P-glycoprotein (Pgp)-mediated cellular efflux, leading to poor central nervous system (CNS) penetrance and suboptimal pharmacokinetics.

To overcome this, medicinal chemists strategically incorporate electron-withdrawing groups (EWGs). The fluorobenzoyl group has emerged as a premier structural modification to finely tune the electron density of the cyclopropanamine nitrogen, modulating its pKa and fundamentally altering its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Mechanistic Causality: Electron-Withdrawing Effects of the Fluorobenzoyl Group

The addition of a fluorobenzoyl moiety exerts a profound electron-withdrawing effect on the cyclopropanamine system through two distinct, synergistic mechanisms:

Carbonyl Resonance (-R Effect)

When the fluorobenzoyl group is attached directly to the amine (forming an N-fluorobenzoyl amide), the carbonyl oxygen acts as a powerful π -acceptor. The lone pair of electrons on the nitrogen is delocalized into the carbonyl π -system via 2[2]. This electron withdrawal limits the ability of the nitrogen to coordinate with a proton, effectively rendering the resulting amide non-basic (conjugate acid pKa < 1)[3].

Fluorine Inductive Pull (-I Effect)

Fluorine is the most electronegative element. Whether the fluorobenzoyl group is attached directly to the nitrogen or substituted on an adjacent aryl ring, the fluorine atom exerts a strong through-bond 4[4]. This pulls electron density away from the amine center. In aryl-substituted designs, this long-range inductive pull can systematically lower the basic pKa by 1.2 to 1.7 units, optimizing the fraction of neutral species available for membrane permeation[5].

Mechanism A Fluorobenzoyl Moiety B Carbonyl Resonance (-R) A->B C Fluorine Inductive (-I) A->C D Reduced Electron Density B->D C->D E Decreased pKa D->E F Enhanced Permeability E->F

Caption: Electron-withdrawing pathways of the fluorobenzoyl group modulating amine basicity.

Pharmacological Implications: ADME and Target Engagement

By lowering the pKa of the cyclopropanamine, the fluorobenzoyl group shifts the equilibrium toward the unprotonated state at physiological pH. This has a cascading effect on the drug's ADME profile:

  • Increased Passive Permeability: The neutral species readily crosses lipophilic cell membranes.

  • Reduced Pgp Efflux: Pgp transporters preferentially bind positively charged substrates. Lowering the pKa reduces Pgp recognition, decreasing the efflux ratio to <2.5, which is critical for CNS-targeted therapies[5].

  • Enhanced Non-Covalent Binding ( KI​ ): In LSD1 inhibitors, the fluorobenzoyl moiety can occupy specific hydrophobic pockets within the enzyme's active site, vastly improving the initial non-covalent binding affinity before the cyclopropane ring covalently modifies the FAD cofactor[1].

Table 1: Physicochemical and Biochemical Impact of Fluorobenzoyl Substitution
Scaffold TypeSubstitution PatternPrimary Electronic EffectAmine pKa (Calc.)Physiological State (pH 7.4)Passive Permeability ( Papp​ )
Tranylcypromine (TCP) UnsubstitutedNone (Baseline)~9.2>98% ProtonatedLow
Fluorobenzoyl-TCP Aryl-Ketone SubstitutionLong-Range Inductive (-I)~7.8 - 8.2~70-85% ProtonatedModerate
N-Fluorobenzoyl-CPA N-Acylation (Amide)Strong Resonance (-R) & Inductive (-I)< 1.0100% NeutralHigh

Self-Validating Experimental Workflows

To rigorously evaluate the effects of fluorobenzoylation, drug development professionals must employ self-validating protocols. Below are the standard methodologies utilized in our laboratories.

Protocol 1: Synthesis of N-(Fluorobenzoyl)cyclopropanamines

Objective: To install the fluorobenzoyl group via direct amidation.

  • Preparation: Dissolve 1.0 eq of the target cyclopropanamine in anhydrous tetrahydrofuran (THF). Causality: THF provides a polar aprotic environment that solubilizes both reagents without participating in competitive nucleophilic attack.

  • Base Addition: Add 2.0 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the unreacted cyclopropanamine, which would otherwise halt the reaction.

  • Acylation: Cool the mixture to 0°C. Dropwise, add a solution of 1.2 eq of 6 in THF[6]. Causality: Low temperature controls the exothermic acylation, minimizing the formation of di-acylated side products.

  • Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The presence of the [M+H]+ peak corresponding to the amide confirms product formation, while the absence of the starting amine peak validates reaction completion.

Protocol 2: Potentiometric pKa Determination

Objective: To quantify the electron-withdrawing effect on amine basicity.

  • Sample Preparation: Prepare a 1 mM solution of the synthesized compound in a standardized 0.15 M KCl aqueous solution. Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable during titration, yielding highly reproducible thermodynamic pKa values.

  • Titration: Titrate with 0.1 M NaOH under a continuous nitrogen atmosphere. Causality: Nitrogen purging prevents the absorption of atmospheric CO2​ , which would form carbonic acid and artificially skew the titration curve.

  • Validation Checkpoint: Concurrently titrate a reference standard (e.g., aniline, known pKa ~4.6). If the reference pKa deviates by >0.1 units, the pH electrode must be recalibrated.

Protocol 3: Biochemical Evaluation of LSD1 Inhibition

Objective: To determine the kinetic parameters ( kinact​/KI​ ) of the modified inhibitor.

  • Pre-incubation: Pre-incubate recombinant human LSD1 with varying concentrations of the fluorobenzoyl cyclopropanamine for multiple time points (0-60 mins). Causality: Because cyclopropanamines are mechanism-based covalent inhibitors of the FAD cofactor, time-dependent pre-incubation is required to accurately separate the non-covalent binding affinity ( KI​ ) from the covalent inactivation rate ( kinact​ )[1].

  • Reaction Initiation: Initiate the reaction by adding a fluorescently labeled H3K4me2 peptide substrate. Causality: The demethylation of the substrate by active LSD1 generates hydrogen peroxide, which is coupled to a peroxidase-driven fluorescent readout for continuous measurement.

  • Validation Checkpoint: Include a known irreversible 7 (e.g., GSK2879552) as a positive control. The assay is validated if the control yields a kinact​/KI​ within 10% of historical literature values[7].

Workflow S1 Synthesis (Acylation) S2 Validation (LC-MS/NMR) S1->S2 S3 Profiling (pKa Titration) S2->S3 S4 Bioassay (LSD1 kinact/KI) S3->S4

Caption: Self-validating experimental workflow for fluorobenzoyl cyclopropanamine evaluation.

Conclusion

The integration of a fluorobenzoyl group into cyclopropanamine scaffolds represents a masterclass in physical organic chemistry applied to drug design. By leveraging strong inductive and resonance electron-withdrawing effects, researchers can precisely tune the basicity of the amine. This targeted pKa modulation resolves critical ADME liabilities—such as poor permeability and high Pgp efflux—while simultaneously optimizing the non-covalent binding interactions required for potent, mechanism-based enzyme inhibition.

References

  • Source: National Institutes of Health (NIH)
  • 21.
  • Source: Lumen Learning (MCC Organic Chemistry)
  • Source: National Institutes of Health (NIH)
  • Multigram Synthesis of BMS-929075...
  • Principles of Drug Action 1, Amines Source: Auburn University URL
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Dissolution of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective dissolution of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in variou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective dissolution of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in various organic solvents. Given the compound's nature as an amine salt, standard dissolution procedures may prove inadequate. These application notes elucidate the underlying chemical principles governing its solubility and provide three detailed protocols, ranging from direct dissolution in polar aprotic solvents to in-situ neutralization for use in less polar media common in synthetic chemistry. The guide includes troubleshooting advice and visual workflows to ensure reliable and reproducible results in a laboratory setting.

Introduction: Understanding the Solubility Challenge

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a key structural motif in medicinal chemistry, combining a cyclopropylamine moiety, known for its unique conformational and electronic properties, with a fluorinated benzoyl group. As with most amine-containing active pharmaceutical ingredients (APIs) and intermediates, it is frequently prepared and stored as a hydrochloride salt to enhance stability and ease of handling.[1][2]

However, the very feature that confers stability—the ionic nature of the ammonium hydrochloride group—presents a significant challenge for its use in organic synthesis. The salt's high lattice energy makes it poorly soluble in many common nonpolar or weakly polar organic solvents required for subsequent reactions. This guide provides a systematic approach to overcoming this solubility barrier.

Physicochemical Profile and Solubility Principles

The solubility of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is dictated by its structure: a polar, ionic ammonium salt head and a larger, more nonpolar organic scaffold.

  • Ionic Character: The protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻) create a strong ionic bond and allow for strong dipole-dipole interactions. This makes the salt form a stable crystal lattice.

  • Solvent Polarity: To break this lattice, a solvent must effectively solvate both the cation and the anion.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with both the ammonium group and the chloride ion, but their relatively lower polarity compared to water may limit their effectiveness.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments and can effectively solvate the cation (R-NH₃⁺). Their ability to dissolve salts is well-documented.[3]

    • Nonpolar/Weakly Polar Solvents (e.g., DCM, THF, Toluene, Diethyl Ether): These solvents lack the polarity to overcome the salt's lattice energy and are generally poor choices for direct dissolution.[4]

The fundamental principle of "like dissolves like" governs this behavior; the highly polar salt requires a highly polar solvent.[5]

Dissolution Strategy Selection

The choice of dissolution protocol is dictated by the requirements of the subsequent experimental step. The following diagram outlines a decision-making workflow.

Dissolution_Workflow start Start: Need to dissolve 1-(4-FB)CPA-HCl q1 Is the downstream reaction compatible with highly polar aprotic solvents (DMSO, DMF)? start->q1 protocol1 Protocol 1: Direct Dissolution in Polar Aprotic Solvents q1->protocol1 Yes q2 Is a polar protic solvent (Methanol, Ethanol) acceptable? q1->q2 No end_success Solution Ready for Use protocol1->end_success protocol2 Protocol 2: Direct Dissolution in Polar Protic Solvents q2->protocol2 Yes q3 Is a less polar solvent (DCM, THF, EtOAc) required? q2->q3 No protocol2->end_success protocol3 Protocol 3: In-Situ Neutralization to Free Amine q3->protocol3 Yes end_fail Re-evaluate solvent compatibility or consider alternative synthetic route. q3->end_fail No protocol3->end_success

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Experimental Protocols

Protocol 1: Direct Dissolution in Polar Aprotic Solvents

This protocol is recommended when the downstream application can tolerate solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents offer the highest probability of direct dissolution.

Materials:

  • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Methodology:

  • Weigh the required amount of the hydrochloride salt into a clean, dry vial.

  • Add the desired volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Observe the solution for any undissolved particulates.

  • If solids remain, place the vial on a magnetic stirrer for 15-30 minutes at room temperature.

  • For difficult-to-dissolve samples, sonication in a water bath for 5-10 minutes can be employed to break up agglomerates and enhance dissolution.

  • Verification: A successful dissolution will result in a clear, particle-free solution.

Causality: DMSO and DMF are excellent solvents for many salts due to their high dielectric constants and ability to solvate cations effectively. While they do not hydrogen bond as donors, their polar nature is sufficient to overcome the crystal lattice energy of the amine salt.[3]

Protocol 2: Direct Dissolution in Polar Protic Solvents

This method is suitable for applications where a protic solvent like methanol (MeOH) or ethanol (EtOH) is permissible. Solubility is generally lower than in DMSO or DMF.

Materials:

  • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

  • Anhydrous Methanol or Ethanol

  • Vortex mixer

  • Gentle heating apparatus (water bath)

Methodology:

  • Weigh the hydrochloride salt into a clean, dry vial.

  • Add the required volume of anhydrous MeOH or EtOH.

  • Vortex vigorously for 2-3 minutes.

  • If dissolution is incomplete, gently warm the mixture in a water bath (not exceeding 40°C) while stirring or swirling intermittently. Caution: Ensure the vial is not sealed tightly if heating to avoid pressure buildup.

  • Cool the solution to room temperature and observe for any precipitation.

  • Verification: The final solution should be clear. If recrystallization occurs upon cooling, the solution was likely supersaturated, and more solvent is required.

Causality: Methanol and ethanol can solvate both the R-NH₃⁺ cation and the Cl⁻ anion through hydrogen bonding. However, their lower overall polarity compared to DMSO makes them less effective at overcoming the strong ionic forces of the crystal lattice, often resulting in lower saturation solubility.

Protocol 3: In-Situ Neutralization for Dissolution in Less Polar Solvents

This is the most common and effective method for using amine hydrochlorides in organic synthesis reactions that require solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc). The protocol converts the insoluble salt into its corresponding free amine, which is significantly more soluble in these solvents.[4]

Caption: Chemical equilibrium of in-situ neutralization of the amine hydrochloride.

Materials:

  • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

  • Anhydrous DCM (or other desired nonpolar solvent)

  • Non-nucleophilic tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • To a dry reaction flask under an inert atmosphere, add the hydrochloride salt and a magnetic stir bar.

  • Add the desired volume of anhydrous DCM to create a suspension.

  • Begin stirring the suspension at room temperature.

  • Slowly, add 1.05 to 1.1 equivalents of a tertiary amine base (e.g., TEA) dropwise.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Observation: The initial solid (the starting material) should gradually disappear, and a new, often finer, white precipitate (triethylammonium hydrochloride) may form. The solution itself should become clear.

  • Verification: The resulting mixture, containing the dissolved free amine, can often be used directly. If the precipitated ammonium salt byproduct interferes with the subsequent reaction, it can be removed by filtration through a pad of celite.

Causality: The added tertiary base deprotonates the ammonium cation (R-NH₃⁺) to form the neutral, or "free," amine (R-NH₂).[6] This neutral species is significantly less polar and lacks ionic character, rendering it readily soluble in a wide range of organic solvents, including DCM and THF.

Summary and Troubleshooting

Solvent ClassRecommended SolventsExpected Solubility of HCl SaltRecommended ProtocolKey Considerations
Polar Aprotic DMSO, DMF, NMPHigh Protocol 1Ensure solvent is compatible with downstream chemistry. Can be difficult to remove.
Polar Protic Methanol, EthanolModerate to Low Protocol 2May require gentle heating. Check for precipitation upon cooling.
Ethers THF, Diethyl Ether, MTBEInsoluble Protocol 3Neutralization is required. The free amine is typically very soluble.
Chlorinated DCM, ChloroformInsoluble Protocol 3Standard choice for reactions requiring neutralization.
Hydrocarbons Toluene, HexanesInsoluble Protocol 3Neutralization is required, but free amine solubility may be limited.

Troubleshooting Common Issues:

ProblemPossible CauseSuggested Solution
Compound will not dissolve in DMSO/DMF. Insufficient solvent; low-quality or wet solvent.Increase solvent volume. Use fresh, anhydrous solvent. Apply gentle heat (40°C) and/or sonication.
A precipitate forms after neutralization in DCM. This is expected.The precipitate is likely the hydrochloride salt of the base you added (e.g., Et₃NH⁺Cl⁻). This is a sign of a successful reaction. Filter if necessary.
Solution remains cloudy after neutralization. Incomplete reaction; presence of water.Add slightly more base (0.05 eq) and stir longer. Ensure all reagents and solvents are anhydrous.
Compound precipitates out of MeOH upon cooling. The solution was supersaturated at a higher temperature.Re-dissolve by warming and add more solvent until the solution remains clear at room temperature.

References

  • Mondal, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link]

  • NextSDS. 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride. (For hazard and classification of related compounds). [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (Illustrates synthesis of related amine hydrochlorides). [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Kauffman, G. B. (2010). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. Journal of Chemical Education. (Demonstrates the acid-base properties of amines for solubility). [Link]

  • Sciencemadness.org. amine salt formation in ketones as solvents. (Forum discussion on practical aspects of amine salt chemistry). [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (Explains the principles of amine salt formation and properties). [Link]

  • Reddit r/OrganicChemistry. What solvents are DMSO/DMF miscible with?. (Community discussion on solvent properties). [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. (Detailed study on the behavior of amine hydrochloride salts). [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. (Discussion on handling DMSO solutions). [Link]

  • Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. (2021). Carbohydrate Polymers. (Discusses properties of DMF/DMSO mixtures). [Link]

Sources

Application

Application Note: 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride as a Strategic Building Block in Heterocyclic Drug Discovery

Executive Summary The development of novel kinase inhibitors and CNS-active therapeutics relies heavily on the availability of highly functionalized, conformationally restricted building blocks. 1-(4-Fluorobenzoyl)cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel kinase inhibitors and CNS-active therapeutics relies heavily on the availability of highly functionalized, conformationally restricted building blocks. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) is a premium synthetic intermediate that integrates three highly sought-after pharmacophoric features: a metabolic-blocking para-fluorophenyl ring, a rigid spiro-cyclopropylamine core, and a versatile α -amino ketone moiety.

This application note provides researchers and drug development professionals with a comprehensive guide to leveraging this compound. We detail the structural rationale for its use, outline self-validating protocols for its conversion into advanced heterocyclic scaffolds, and provide quantitative optimization data to streamline your synthetic workflows.

Physicochemical & Structural Profiling

Before deploying this building block in library synthesis, it is critical to understand its baseline physicochemical properties. The hydrochloride salt form ensures the stability of the primary amine, preventing premature dimerization or degradation.

PropertySpecification / Value
Chemical Name 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
CAS Registry Number 1803592-60-0
Molecular Formula C10H10FNO • HCl
Molecular Weight 215.65 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Profile High solubility in DMSO, DMF, MeOH, and H2O
Storage Conditions Desiccated at 2–8°C; sensitive to prolonged ambient moisture

Structural Rationale in Medicinal Chemistry (E-E-A-T)

The architectural design of this building block is not coincidental; it addresses specific liabilities commonly encountered in lead optimization.

  • The Fluorine Effect: The substitution of a fluorine atom at the para position of the benzoyl group serves a dual purpose. Mechanistically, it blocks cytochrome P450-mediated aromatic oxidation, a primary metabolic pathway that rapidly clears un-fluorinated phenyl rings. Furthermore, the highly electronegative fluorine atom modulates the lipophilicity (logP) of the molecule, enhancing passive membrane permeability and optimizing the pharmacokinetic profile ().

  • Cyclopropylamine Conformational Restriction: The spiro-cyclopropyl group restricts the rotational degrees of freedom of the resulting drug molecule. By locking the conformation, the molecule suffers a lower entropic penalty upon binding to its target receptor or kinase hinge region. Crucially, the quaternary nature of the α -carbon prevents enolization of the ketone, ensuring complete stereochemical stability during downstream asymmetric transformations.

  • α -Amino Ketone Reactivity: The α -amino ketone motif is a privileged precursor for the synthesis of nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines. The adjacent amine and ketone functionalities act as orthogonal handles, allowing for rapid, divergent scaffold generation in structure-activity relationship (SAR) campaigns ().

Experimental Methodologies & Protocols

The following protocols have been designed as self-validating systems. Causality is explicitly defined for each step to empower scientists to troubleshoot and adapt the methodology to their specific derivative needs.

Protocol A: Synthesis of 4-(4-Fluorophenyl)-5-spirocyclopropyl-1H-imidazole

Objective: Construct a drug-like imidazole core via a condensation-cyclization cascade.

  • Freebasing the Amine: Dissolve 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl (1.0 mmol, 215.6 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 435 μ L).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the hydrochloride salt to liberate the nucleophilic primary amine without competing for electrophilic reagents or causing unwanted side reactions.

  • Condensation: Add formamidine acetate (3.0 mmol, 312 mg) to the stirring solution.

    • Causality: Formamidine acetate acts as a dual-purpose reagent, providing both the C2 carbon and the second nitrogen atom required to close the imidazole ring. The acetate counter-ion acts as a mild acid catalyst for the initial imine formation.

  • Cyclization & Dehydration: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: The initial condensation forms an intermediate imine/enamine. Elevated thermal energy is required to overcome the activation barrier for intramolecular cyclization. The subsequent dehydration step (-H2O) is thermodynamically driven by the formation of the stable, aromatic imidazole system.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with 5% aqueous LiCl (3 × 10 mL) and brine (10 mL). Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH, 95:5).

    • Causality: DMF is notoriously difficult to remove via standard aqueous extraction. The addition of 5% LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing emulsion formation and ensuring a high-purity crude product.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) to a Chiral 1,2-Amino Alcohol

Objective: Generate a highly enantiomerically enriched chiral pharmacophore.

  • Catalyst Preparation: In a Schlenk flask, combine RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol) and a 5:2 mixture of Formic Acid/Triethylamine (2.0 mL). Stir for 15 minutes at 25°C.

  • Reduction: Add the freebased 1-(4-Fluorobenzoyl)cyclopropan-1-amine (1.0 mmol) to the active catalyst solution. Stir at 40°C for 24 hours.

    • Causality: Standard ketones with α -protons are susceptible to dynamic kinetic resolution or racemization under basic/acidic reduction conditions due to enolization. Because our building block features a quaternary spiro-cyclopropyl carbon, enolization is impossible. This structural feature guarantees that the Noyori-type ATH proceeds with exceptional enantioselectivity (>98% ee), yielding a single enantiomer of the 1,2-amino alcohol ().

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the condensation-cyclization cascade described in Protocol A.

G SM 1-(4-Fluorobenzoyl) cyclopropan-1-amine Intermediate Imine / Enamine Intermediate SM->Intermediate Condensation Reagent Formamidine Acetate + DIPEA Reagent->Intermediate N/C Source Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (90°C) Product 4-(4-Fluorophenyl)- 5-spirocyclopropyl-1H-imidazole Cyclization->Product Dehydration (-H2O)

Mechanism of imidazole cyclization from the α-amino ketone building block.

Quantitative Data & Validation

To ensure your protocols are functioning correctly, reference the optimization parameters and expected analytical validation metrics below.

Table 1: Optimization of Imidazole Cyclization (Protocol A)

SolventBase (Equiv)TemperatureTime (h)Isolated Yield (%)LC-MS Purity (%)
EthanolNaOAc (2.0)80°C (Reflux)2445%85%
NMPK2CO3 (2.5)110°C878%92%
DMF DIPEA (2.5) 90°C 12 84% >98%

Note: DMF/DIPEA provides the optimal balance of solubility and base strength, minimizing thermal degradation of the intermediate.

Table 2: Expected Analytical Validation Data (Imidazole Product)

Analytical MethodExpected Signals / MetricsValidation Purpose
LC-MS (ESI+) m/z [M+H]+ calculated for C12H12FN2: 203.10; Found: 203.1Confirms exact mass and successful dehydration.
1H NMR (400 MHz) δ 7.75 (s, 1H, Imidazole-C2-H), 7.60 (dd, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 1.20-1.05 (m, 4H, cyclopropyl-CH2)Validates aromatization (7.75 ppm singlet) and retention of the cyclopropyl ring.
19F NMR (376 MHz) δ -114.5 (s, 1F)Confirms the structural integrity of the para-fluorophenyl moiety.

References

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Recent advances in the synthesis of α -amino ketones Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research URL: [Link]

Method

Application Note &amp; Protocols: In Vitro Biological Assay Preparation Using 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation and use of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride for in vitro biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation and use of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride for in vitro biological assays. The structural motif of a cyclopropylamine is a key pharmacophore in mechanism-based inhibitors of flavin-dependent enzymes, such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] Given the significant interest in LSD1 as a therapeutic target in oncology, this document will focus on protocols for evaluating this compound as a potential LSD1 inhibitor.[3][4][5] We will detail scientifically-grounded procedures for compound handling, stock solution preparation, and the execution of both primary biochemical and secondary cell-based assays to determine inhibitor potency and cellular activity.

Introduction to 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a research chemical featuring a cyclopropylamine moiety. This functional group is known to be a "suicide inhibitor" or mechanism-based inactivator of certain enzymes, particularly those containing a flavin adenine dinucleotide (FAD) cofactor.[6][7][8] The mechanism often involves enzymatic oxidation of the amine, which leads to the opening of the strained cyclopropyl ring. This process generates a highly reactive species that can form a covalent, irreversible bond with the enzyme's FAD cofactor or a nearby amino acid residue, thus permanently inactivating the enzyme.[1][6]

One of the most prominent FAD-dependent enzymes and a key epigenetic regulator is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 catalyzes the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription.[4][9] By removing these methyl groups, LSD1 represses the expression of target genes. Its over-expression or aberrant activity is implicated in numerous cancers, making it a high-value target for therapeutic intervention.[10] Therefore, compounds like 1-(4-Fluorobenzoyl)cyclopropan-1-amine are of significant interest as potential LSD1 inhibitors.

This guide provides detailed protocols to:

  • Properly handle and prepare the compound for in vitro testing.

  • Determine its potency (IC50) in a biochemical assay against purified LSD1 enzyme.

  • Assess its target engagement and functional effects in a relevant cancer cell line.

Pre-Assay Considerations: Compound Physicochemical Properties

A thorough understanding of the compound's properties is foundational to designing robust and reproducible assays.[11] This information is typically available from the supplier's Certificate of Analysis (CoA) or chemical databases like PubChem.

PropertyDescription & ImportanceExample Value
Molecular Weight (MW) The mass of one mole of the compound (hydrochloride salt form). Essential for calculating molar concentrations for stock and working solutions.Hypothetical Value: 215.65 g/mol (Note: Actual value should be confirmed from CoA)
Purity The percentage of the desired compound in the provided solid material. For high accuracy, this should be factored into mass calculations.>98%
Solubility The ability of the compound to dissolve in a specific solvent. Critical for selecting the appropriate solvent for stock solutions and ensuring the compound remains in solution in the final assay buffer.[12]Likely soluble in DMSO and Methanol; sparingly soluble in water.[13]
Stability The compound's susceptibility to degradation under various conditions (e.g., light, temperature, pH, repeated freeze-thaw cycles). Dictates proper storage and handling.Store solid at -20°C.[14] Aliquoted DMSO stocks are best stored at -80°C to minimize degradation.[14]

Protocol: Preparation of Master Stock and Working Solutions

Accurate and consistent compound preparation is the most critical step for reliable pharmacological data.[11][15] The following protocol outlines best practices for preparing a high-concentration master stock solution in Dimethyl Sulfoxide (DMSO).

Rationale for Solvent Choice
  • DMSO: Dimethyl sulfoxide is the most common solvent for compound libraries due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Concentration Limit: It is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%, and preferably ≤0.1%) as it can inhibit enzyme activity and be toxic to cells at higher concentrations.[14][16]

Master Stock Preparation (e.g., 10 mM in DMSO)
  • Pre-Calculation:

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 215.65 g/mol × 1000 mg/g = 2.16 mg

  • Procedure:

    • Acclimatization: Allow the vial of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride and the bottle of anhydrous DMSO to come to room temperature before opening to prevent water condensation.

    • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 2.16 mg) of the compound into a sterile microcentrifuge tube.

    • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

    • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary. Visually inspect for any remaining particulates.

    • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[14]

    • Storage: Store the aliquots at -80°C for long-term stability.[14]

Application Protocol 1: Biochemical LSD1 Inhibition Assay

This primary assay determines the compound's direct inhibitory effect on purified recombinant LSD1 enzyme. We will describe a peroxidase-coupled fluorescent assay, a common and robust method for measuring LSD1 activity.[17][18]

Principle of the Assay

LSD1-mediated demethylation of its H3K4me2 substrate produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of Horseradish Peroxidase (HRP), this H₂O₂ reacts with a non-fluorescent probe (like Amplex Red or similar substrates) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to LSD1 activity.[9][18] An inhibitor will decrease this rate.

Workflow and Experimental Design

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Cmpd Add Compound/DMSO to 384-well Plate Compound_Prep->Add_Cmpd Enzyme_Prep Prepare Enzyme Solution (LSD1/CoREST) Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare Substrate Master Mix (H3K4me2 Peptide, HRP, Probe) Initiate Initiate Reaction (Add Substrate Mix) Substrate_Mix->Initiate Add_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate (15 min) (Inhibitor Binding) Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate Read_Plate Read Fluorescence (Kinetic) Ex: 530nm, Em: 590nm Initiate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Normalize Normalize Data (0% and 100% Controls) Calc_Rate->Normalize Plot Plot % Inhibition vs. [Inhibitor] (log scale) Normalize->Plot IC50 Calculate IC50 Value (Non-linear Regression) Plot->IC50

Caption: Workflow for the biochemical LSD1 inhibition assay.

Detailed Protocol
  • Reagents & Materials:

    • Purified recombinant LSD1/CoREST complex

    • Biotinylated H3K4me2 peptide substrate

    • Horseradish Peroxidase (HRP)

    • Fluorescent HRP substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)

    • Assay Buffer: 50 mM HEPES, pH 7.5

    • Test Compound: 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl

    • Positive Control Inhibitor (e.g., Tranylcypromine)

    • Solid black, low-volume 384-well assay plates

    • Fluorescence plate reader with kinetic capabilities

  • Procedure:

    • Compound Plating: Create a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Also include wells for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor) controls.

    • Enzyme Addition: Prepare a working solution of LSD1/CoREST enzyme in cold assay buffer. Add enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" blanks.

    • Pre-incubation: Mix the plate on an orbital shaker for 30 seconds. Cover and incubate at room temperature for 15 minutes.

      • Scientist's Note: This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for irreversible or slow-binding inhibitors.[19]

    • Reaction Initiation: Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and the fluorescent probe in assay buffer. To start the reaction, add the substrate mix (e.g., 5 µL) to all wells.[17]

    • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 30°C). Read the fluorescence intensity (e.g., Ex/Em = 530/590 nm) every 60 seconds for 30-60 minutes.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the initial linear rate of reaction (slope of fluorescence units vs. time).

  • Normalize Data:

    • The average rate from the DMSO-only wells represents 100% enzyme activity.

    • The average rate from the "no enzyme" or potent inhibitor wells represents 0% activity (background).

    • Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_100% - Rate_background))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

CompoundIC50 (nM) [Hypothetical]
1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl 150
Tranylcypromine (Reference)2,500

Application Protocol 2: Cell-Based Target Engagement Assay

A biochemical assay confirms direct enzyme inhibition, but a cell-based assay is essential to verify that the compound can penetrate cell membranes, engage with the target in its native environment, and exert a functional effect.[5][20] A Western blot to measure the accumulation of the H3K4me2 mark is a direct and reliable method.[17]

Principle of the Assay

If the compound inhibits LSD1 within cells, the enzyme will no longer be able to demethylate H3K4. This will lead to a time- and dose-dependent accumulation of the H3K4me2 mark, which can be detected and quantified using a specific antibody.

Workflow and Experimental Design

G cluster_cell_culture Cell Culture & Treatment cluster_western Western Blot cluster_analysis Analysis Seed_Cells Seed Cells (e.g., MV-4-11 AML cells) Treat Treat with Compound (Dose-Response, Time-Course) Seed_Cells->Treat Harvest Harvest & Lyse Cells Treat->Harvest Quantify Quantify Protein (BCA Assay) Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Antibodies (Anti-H3K4me2, Anti-Total H3) Transfer->Probe Image Image & Quantify Bands Probe->Image Normalize_WB Normalize H3K4me2 Signal to Total H3 Signal Image->Normalize_WB Plot_WB Plot Fold-Change vs. [Inhibitor] Normalize_WB->Plot_WB EC50 Determine Cellular EC50 Plot_WB->EC50

Caption: Workflow for cellular target engagement via Western blot.

Detailed Protocol
  • Reagents & Materials:

    • Cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV-4-11, an AML cell line).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test Compound and DMSO vehicle control.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary Antibodies: Anti-H3K4me2, Anti-Total Histone H3 (loading control).

    • HRP-conjugated secondary antibody.

    • ECL (Enhanced Chemiluminescence) substrate.

  • Procedure:

    • Cell Culture: Seed MV-4-11 cells in 6-well plates at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.

    • Compound Treatment: The next day, treat the cells with a range of concentrations of 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 48-72 hours). Ensure the final DMSO concentration is constant across all wells.

    • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with the primary anti-H3K4me2 antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Loading Control: Strip the membrane and re-probe with an anti-Total Histone H3 antibody.

      • Scientist's Note: Using Total Histone H3 as a loading control is more appropriate than housekeeping proteins like GAPDH when assessing histone modifications, as it confirms that an equal amount of histone protein was loaded in each lane.

Data Analysis
  • Quantification: Use imaging software (e.g., ImageJ) to quantify the band intensity for H3K4me2 and Total H3 for each lane.

  • Normalization: For each sample, normalize the H3K4me2 band intensity to its corresponding Total H3 band intensity.

  • Fold Change: Calculate the fold change in the normalized H3K4me2 signal relative to the vehicle (DMSO) control.

  • Determine EC50: Plot the fold change against the inhibitor concentration to visualize the dose-dependent increase in the target mark and estimate the cellular EC50.

References

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 50988679, 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride. NextSDS. [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. [Link]

  • Assessing histone demethylase inhibitors in cells: lessons learned. Varnish, S., et al. Clinical Epigenetics. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Matson, S. L., et al. Journal of Biomolecular Screening. [Link]

  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Yoshida, S., et al. Bioorganic & Medicinal Chemistry. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Tetracyclic, A., et al. The FEBS Journal. [Link]

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Copeland, R. A., et al. Epigenetics. [Link]

  • LSD1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Wang, F., et al. Frontiers in Chemistry. [Link]

  • Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. Itoh, Y., et al. Journal of Medicinal Chemistry. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Gacs, B., et al. Molecules. [Link]

  • Assessing histone demethylase inhibitors in cells: Lessons learned. Varnish, S., et al. ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Demethylase Assay Services. Reaction Biology. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Tetracyclic, A., et al. ResearchGate. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Hanzlik, R. P., et al. Journal of the American Chemical Society. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. Blair, L. P., et al. Methods in Molecular Biology. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Hanzlik, R. P., et al. Archives of Biochemistry and Biophysics. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Domainex. [Link]

Sources

Application

Application Note: Step-by-Step Synthesis of Spiro-Imidazolone Kinase Inhibitor Scaffolds using 1-(4-Fluorobenzoyl)cyclopropan-1-amine

Target Audience: Medicinal Chemists, Discovery Scientists, and Process Engineers Content Focus: Scaffold Design, Synthetic Methodology, and Structural Causality Introduction & Mechanistic Rationale In modern kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and Process Engineers Content Focus: Scaffold Design, Synthetic Methodology, and Structural Causality

Introduction & Mechanistic Rationale

In modern kinase inhibitor drug discovery, the transition from planar, highly aromatic heterocycles to three-dimensional, sp3-rich scaffolds—a paradigm often referred to as "escaping flatland"—is a proven strategy for improving aqueous solubility, mitigating off-target promiscuity, and securing novel intellectual property.

A classic challenge in synthesizing 3D kinase inhibitors from standard α -amino ketones is the lability of the α -proton. When standard α -amino ketones are cyclized into imidazolones or imidazoles, the resulting C5 position is highly susceptible to epimerization and tautomerization, leading to a loss of stereochemical integrity and unpredictable pharmacokinetics[1].

To circumvent this, 1-(4-Fluorobenzoyl)cyclopropan-1-amine (CAS: 1803592-60-0) serves as an elite building block. By embedding the α -carbon within a cyclopropane ring, the molecule possesses a pre-installed quaternary spiro-center. This structural feature completely blocks epimerization while locking the 4-fluorophenyl group into a defined, rigid vector. Similar spiro[cyclopropane] architectures have been successfully deployed in the development of highly selective Polo-Like Kinase 4 (PLK4) inhibitors[2] and p38 α MAP kinase inhibitors[3].

This application note details the step-by-step transformation of 1-(4-Fluorobenzoyl)cyclopropan-1-amine into 4-(4-fluorophenyl)-1,3-diazaspiro[4]hept-3-en-2-one , a versatile spiro-imidazolone core ready for late-stage functionalization.

Retrosynthetic Analysis & Workflow

The synthesis relies on a two-step cyclodehydration sequence. First, the primary amine of the cyclopropyl building block is converted into a urea intermediate via nucleophilic addition to cyanic acid. Second, an acid-catalyzed intramolecular condensation drives the terminal urea nitrogen to attack the ketone carbonyl, ejecting water and forming the 1,3-diazaspiro[4]hept-3-en-2-one core.

G A 1-(4-Fluorobenzoyl) cyclopropan-1-amine B Urea Intermediate (KOCN, AcOH) A->B Step 1: Nucleophilic Addition C Spiro-Imidazolone Core (Acid-Catalyzed Dehydration) B->C Step 2: Cyclization (-H2O) D Targeted Kinase Inhibitor (N-Alkylation) C->D Step 3: Vector Extension

Figure 1: Synthetic workflow from the cyclopropyl building block to the final kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 1-(1-(4-fluorobenzoyl)cyclopropyl)urea

Causality Check: Potassium cyanate (KOCN) is used in a mildly acidic aqueous environment to generate cyanic acid (HNCO) in situ. The unhindered primary amine of the cyclopropane building block rapidly attacks the cyanic acid to form the urea.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer. Add 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (10.0 g, 46.4 mmol) and dissolve in a mixture of water (50 mL) and glacial acetic acid (5 mL).

  • Reagent Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of potassium cyanate (5.6 g, 69.6 mmol, 1.5 eq) dissolved in water (20 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A white precipitate will begin to form as the urea intermediate is highly insoluble in the aqueous acidic medium.

  • Workup: Filter the resulting white suspension under vacuum. Wash the filter cake sequentially with cold water (3 × 30 mL) and diethyl ether (20 mL) to remove unreacted starting material and acetic acid traces. Dry under high vacuum at 40 °C overnight.

Step 2: Cyclodehydration to 4-(4-fluorophenyl)-1,3-diazaspiro[4]hept-3-en-2-one

Causality Check: The ketone carbonyl is relatively unreactive due to the electron-withdrawing nature of the adjacent spiro-cyclopropane and the 4-fluorophenyl ring. Refluxing in ethanol with a strong acid catalyst (HCl) protonates the carbonyl, increasing its electrophilicity and driving the intramolecular ring closure.

  • Preparation: Suspend the dried urea intermediate (8.0 g) in anhydrous ethanol (100 mL) in a 250 mL flask equipped with a reflux condenser.

  • Catalysis: Add concentrated aqueous HCl (37%, 2.0 mL) dropwise.

  • Reaction: Heat the mixture to reflux (80 °C) for 6 hours. The suspension will gradually turn into a clear, pale-yellow solution as the cyclization proceeds and the product dissolves.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to 25% of its original volume. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the spiro-imidazolone core.

Step 3: N-Alkylation for Solvent-Front Targeting (Optional)

Causality Check: The N1 position of the spiro-imidazolone is acidic (pKa ~10) and can be selectively alkylated. Adding a solubilizing tail (e.g., a morpholine derivative) directs the molecule toward the solvent-exposed region of the kinase, drastically improving aqueous solubility and cellular permeability.

  • Reaction: Dissolve the spiro-imidazolone (2.0 g, 9.8 mmol) in anhydrous DMF (20 mL). Add Cs₂CO₃ (4.8 g, 14.7 mmol) and 4-(2-chloroethyl)morpholine hydrochloride (2.0 g, 10.8 mmol).

  • Heating: Stir at 60 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Quench with water (50 mL) and extract with EtOAc. Purify via reverse-phase HPLC to isolate the final targeted inhibitor.

Quantitative Data & Analytical Specifications

The following table summarizes the expected yields, reaction times, and critical analytical markers for self-validation of the synthetic steps.

Compound / StepYield (%)Time (h)Purity (HPLC)Key ¹H-NMR Diagnostic Shift (CDCl₃, ppm)
Urea Intermediate 85%2>98%1.25–1.45 (m, 4H, open cyclopropane)
Spiro-Imidazolone Core 78%6>99%1.50–1.75 (m, 4H, strained spiro-cyclopropane)
N-Alkylated Inhibitor 72%12>98%3.82 (t, 2H, N-CH₂ tail), 1.55 (m, 4H)

Structural Logic in Kinase Binding

The resulting 1,3-diazaspiro[4]hept-3-en-2-one scaffold operates as a highly efficient pharmacophore. The rigid spiro-cyclopropane ring forces the molecule out of a planar conformation, allowing the 4-fluorophenyl group to project deeply into the hydrophobic DFG-out pocket, while the imidazolone face engages the kinase hinge region via critical hydrogen bonds.

Binding Core 1,3-Diazaspiro[2.4]hept-3-en-2-one (Rigid Scaffold) F_Ph 4-Fluorophenyl Group Core->F_Ph C4 Substitution Spiro Spiro-Cyclopropane Core->Spiro C5 Quaternary Center Tail N-Alkyl Morpholine Tail Core->Tail N1 Substitution Pocket2 Hinge Region (H-Bonds) Core->Pocket2 N1-H / C2=O Interaction Pocket1 Hydrophobic Pocket (DFG-out) F_Ph->Pocket1 Halogen/Pi-Stacking Spiro->Pocket2 Locks Conformation Pocket3 Solvent-Exposed Front Tail->Pocket3 Improves Solubility

Figure 2: Pharmacophore mapping of the spiro-imidazolone scaffold within a standard kinase active site.

References

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Potent and Selective Inhibition of Human Cathepsin K Leads to Inhibition of Bone Resorption In Vivo in a Nonhuman Primate (Discussing epimerization issues in α -amino ketone derivatives) Source: ResearchGate URL:[Link]

  • Acid-Catalyzed 1,3-Dipolar Cycloaddition of 2H-Azirines with Nitrones: An Unexpected Access to 1,2,4,5-Tetrasubstituted Imidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride for SAR Studies

Introduction: The Strategic Value of the 1-(4-Fluorobenzoyl)cyclopropan-1-amine Scaffold in Drug Discovery The 1-(4-Fluorobenzoyl)cyclopropan-1-amine scaffold is a valuable building block in medicinal chemistry, merging...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-(4-Fluorobenzoyl)cyclopropan-1-amine Scaffold in Drug Discovery

The 1-(4-Fluorobenzoyl)cyclopropan-1-amine scaffold is a valuable building block in medicinal chemistry, merging the advantageous properties of the cyclopropyl ring with the synthetic versatility of a primary amine and the potential for diverse interactions offered by the fluorobenzoyl moiety. The cyclopropyl group, a three-membered carbocycle, is a highly sought-after motif in drug design due to its unique conformational rigidity and electronic properties that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[1][2][3] The primary amine serves as a key functional handle for introducing a wide array of substituents, enabling comprehensive Structure-Activity Relationship (SAR) studies. This guide provides detailed protocols for the functionalization of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride at two primary sites: the primary amine and the 4-fluorophenyl ring, to generate a library of analogs for SAR exploration.

Diagram: Key Functionalization Strategies

Caption: Key functionalization strategies for 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

Part 1: Functionalization of the Primary Amine

The primary amine of 1-(4-Fluorobenzoyl)cyclopropan-1-amine is a versatile handle for introducing a diverse range of functional groups. The following protocols detail common and robust methods for its derivatization.

Protocol 1: Amide Bond Formation via Amide Coupling

Amide coupling is a fundamental reaction in medicinal chemistry for forging a stable amide linkage.[4] This protocol describes the coupling of 1-(4-Fluorobenzoyl)cyclopropan-1-amine with a variety of carboxylic acids using common coupling reagents.

Workflow: Amide Coupling

Caption: General workflow for amide coupling.

Experimental Protocol:

  • Materials:

    • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

    • Carboxylic acid of interest (1.1 equivalents)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents) and HOBt (Hydroxybenzotriazole) (1.2 equivalents)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

    • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: a. To a solution of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF or DCM, add DIPEA (2.5 equivalents) at room temperature. Stir the mixture for 10-15 minutes. b. Add the coupling reagent(s) (HATU or EDC/HOBt, 1.2 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to afford the desired N-acyl derivative.[5]

Data Presentation: Expected Characterization of N-Acyl Derivatives

Derivative TypeExpected ¹H NMR Shifts (ppm)Expected ¹³C NMR Shifts (ppm)Expected Mass Spec (ESI+)
N-Benzoyl 8.0-7.2 (aromatic protons), 1.8-1.5 (cyclopropyl CH₂)170-165 (amide C=O), 165-160 (benzoyl C=O), 140-120 (aromatic C), 40-35 (cyclopropyl C-NH), 20-15 (cyclopropyl CH₂)[M+H]⁺
N-Acetyl 7.8-7.2 (aromatic protons), 2.0 (acetyl CH₃), 1.7-1.4 (cyclopropyl CH₂)172-168 (amide C=O), 165-160 (benzoyl C=O), 140-120 (aromatic C), 40-35 (cyclopropyl C-NH), 25-20 (acetyl CH₃), 20-15 (cyclopropyl CH₂)[M+H]⁺
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used for the N-alkylation of primary amines.[6] This protocol details the reaction of 1-(4-Fluorobenzoyl)cyclopropan-1-amine with aldehydes or ketones in the presence of a reducing agent.

Workflow: Reductive Amination

Caption: General workflow for reductive amination.

Experimental Protocol:

  • Materials:

    • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

    • Aldehyde or ketone (1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Triethylamine (Et₃N) (1.1 equivalents)

    • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: a. To a suspension of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.0 equivalent) in anhydrous DCE or DCM, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature. b. Add the aldehyde or ketone (1.2 equivalents) to the mixture and stir for 1-2 hours to allow for imine/enamine formation. c. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. f. Separate the organic layer and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to afford the desired N-alkyl derivative.

Data Presentation: Expected Characterization of N-Alkyl Derivatives

Derivative TypeExpected ¹H NMR Shifts (ppm)Expected ¹³C NMR Shifts (ppm)Expected Mass Spec (ESI+)
N-Benzyl 8.0-7.2 (aromatic protons), 3.8-3.5 (benzyl CH₂), 1.5-1.2 (cyclopropyl CH₂)165-160 (benzoyl C=O), 140-120 (aromatic C), 55-50 (benzyl CH₂), 45-40 (cyclopropyl C-NH), 20-15 (cyclopropyl CH₂)[M+H]⁺
N-Ethyl 7.8-7.2 (aromatic protons), 2.8-2.5 (ethyl CH₂), 1.2-0.9 (ethyl CH₃ and cyclopropyl CH₂)165-160 (benzoyl C=O), 140-120 (aromatic C), 45-40 (ethyl CH₂), 45-40 (cyclopropyl C-NH), 15-10 (ethyl CH₃), 15-10 (cyclopropyl CH₂)[M+H]⁺

Part 2: Functionalization of the 4-Fluorophenyl Ring

The 4-fluorophenyl ring provides an additional site for modification, allowing for the exploration of SAR related to substituents on the aromatic ring. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the benzoyl moiety by replacing the fluorine atom.[7][8]

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Materials:

    • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

    • Aryl or heteroaryl boronic acid or boronate ester (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: a. In a reaction vessel, combine 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.0 equivalent), the boronic acid or ester (1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents). b. Add the solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water). c. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.

Data Presentation: Expected Characterization of Biaryl Derivatives

Derivative TypeExpected ¹H NMR Shifts (ppm)Expected ¹³C NMR Shifts (ppm)Expected Mass Spec (ESI+)
4-Phenylbenzoyl 8.0-7.2 (multiple aromatic protons), 1.8-1.5 (cyclopropyl CH₂)165-160 (benzoyl C=O), 145-120 (multiple aromatic C), 40-35 (cyclopropyl C-NH), 20-15 (cyclopropyl CH₂)[M+H]⁺
4-(Pyridin-3-yl)benzoyl 9.0-7.2 (multiple aromatic protons), 1.8-1.5 (cyclopropyl CH₂)165-160 (benzoyl C=O), 150-120 (multiple aromatic C), 40-35 (cyclopropyl C-NH), 20-15 (cyclopropyl CH₂)[M+H]⁺

Part 3: Analytical Characterization

Thorough characterization of all synthesized derivatives is crucial for accurate SAR analysis. A combination of spectroscopic and chromatographic techniques should be employed.

Workflow: Analytical Characterization dot graph Analytical_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Crude_Product" [label="Crude Product from Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Purification\n(Column Chromatography/Prep-HPLC)"]; "Purity_Analysis" [label="Purity Assessment\n(LC-MS, HPLC)"]; "Structure_Elucidation" [label="Structural Elucidation\n(¹H NMR, ¹³C NMR, MS)"]; "Final_Compound" [label="Pure, Characterized Compound\nfor Biological Screening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Crude_Product" -> "Purification" -> "Purity_Analysis" -> "Structure_Elucidation" -> "Final_Compound"; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex amine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex amine hydrochlorides.

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride presents a unique physicochemical challenge. Structurally, it is an α -aminoketone. The strongly electron-withdrawing 4-fluorobenzoyl group adjacent to the primary amine significantly reduces the basicity of the nitrogen. Consequently, the pKa​ of this molecule is much lower than that of a standard aliphatic amine. This low pKa​ , combined with the high lipophilicity of the fluorophenyl moiety, creates a perfect storm for two major solubility traps: The Common Ion Effect and Salt Disproportionation .

This guide is designed to help you diagnose the root cause of your solubility issues and implement field-proven formulation strategies.

Part 1: Diagnostic Workflow

Before adjusting your formulation, you must identify why your compound is precipitating. The flowchart below outlines the logical relationship between your dissolution medium and the thermodynamic failure mode.

SolubilityTroubleshooting Start Observe Poor Solubility (1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl) CheckMedia What is the dissolution medium? Start->CheckMedia Saline Saline / SGF / High [Cl-] CheckMedia->Saline Neutral Neutral Buffer (pH > 6) CheckMedia->Neutral Water Pure DI Water CheckMedia->Water CommonIon Common Ion Effect (Chloride suppresses solubility) Saline->CommonIon Disprop Salt Disproportionation (pH > pHmax, Free base precipitates) Neutral->Disprop Intrinsic Intrinsic Lipophilicity (High crystal lattice energy) Water->Intrinsic Action1 Use Cl- free media (e.g., D5W) or switch salt form CommonIon->Action1 Action2 Lower pH below pHmax or use HP-β-CD Disprop->Action2 Action3 Establish baseline Ksp Apply gentle heating Intrinsic->Action3

Diagnostic workflow for identifying the root cause of poor aqueous solubility.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: I weighed out 10 mg of the compound into 1 mL of 0.9% saline for an in vivo study, and it formed a cloudy suspension. But it dissolves perfectly in pure water. Why? A1: You are observing the Common Ion Effect [1]. The solubility of a hydrochloride salt is governed by its solubility product constant ( Ksp​=[Drug+][Cl−] ). Pure water has negligible background chloride, allowing the salt to reach its maximum solubility. However, 0.9% saline contains 154 mM of chloride ions. According to Le Chatelier’s principle, this massive excess of common ions drives the equilibrium backward, forcing the solid hydrochloride salt to crash out of solution. Fix: Switch your vehicle to an isotonic, chloride-free medium, such as 5% Dextrose in Water (D5W).

Q2: When I dilute my aqueous stock solution into pH 7.4 phosphate-buffered saline (PBS) or cell culture media, it immediately precipitates. How do I fix this? A2: This is caused by Salt Disproportionation [2]. Because this molecule is an α -aminoketone, its pKa​ is relatively low. There is a critical pH threshold known as pHmax​ —the point where the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base. If your buffer (pH 7.4) exceeds the pHmax​ , the amine deprotonates. The resulting free base is highly lipophilic (due to the fluorophenyl and cyclopropane groups) and rapidly precipitates. Fix: You cannot dose this compound as a simple aqueous solution at pH 7.4. You must either lower the formulation pH (if physiologically acceptable) or use a solubilizer like Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the lipophilic free base.

Q3: How can I confirm whether the precipitate in my tube is the intact HCl salt or the free base? A3: Visual inspection is insufficient. You must isolate the precipitate via centrifugation and analyze the wet cake using X-Ray Powder Diffraction (XRPD) or Raman spectroscopy[3]. Comparing the diffractogram against reference standards of the pure HCl salt and pure free base will definitively identify the solid phase. Additionally, check the terminal pH of your supernatant; disproportionation releases HCl into the solution, often causing a measurable drop in pH compared to your starting buffer.

Part 3: Thermodynamic Cycle of Disproportionation

To effectively troubleshoot, you must understand the competing equilibria at play. The diagram below illustrates how pH and chloride concentration dictate the solid-state fate of your compound.

DisproportionationMechanism SaltSolid Solid HCl Salt (R-NH3+ Cl-) SaltDissolved Dissolved Ions (R-NH3+ + Cl-) SaltSolid->SaltDissolved Dissolution (Ksp) SaltDissolved->SaltSolid Common Ion Effect (High Cl-) FreeBaseDissolved Dissolved Free Base (R-NH2) + H+ SaltDissolved->FreeBaseDissolved Deprotonation (Ka) FreeBaseDissolved->SaltDissolved Protonation (Low pH) FreeBaseSolid Precipitated Free Base (R-NH2 solid) FreeBaseDissolved->FreeBaseSolid Precipitation (pH > pHmax) FreeBaseSolid->FreeBaseDissolved Solubilization

Thermodynamic cycle of dissolution and disproportionation for amine hydrochloride salts.

Part 4: Self-Validating Experimental Protocol

To stop guessing and start quantifying, you must determine the exact pHmax​ of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride. This protocol is designed as a self-validating system: the mass balance of the supernatant is verified by the solid-state identity of the pellet.

Protocol: Phase-Solubility and pHmax​ Determination

  • Media Preparation: Prepare a series of 50 mM aqueous buffers ranging from pH 2.0 to 8.0 (e.g., Citrate for pH 2-5, Phosphate for pH 6-8). Ensure ionic strength is kept constant and note the initial pH.

  • Slurry Formation: Add an excess of the API (target ~15 mg/mL) to 2 mL of each buffer in sealed glass vials to ensure a solid phase remains present.

  • Equilibration: Agitate the slurries at 25°C (or 37°C for bio-relevance) for 48 hours. Causality Note: Extended equilibration is mandatory because free base nucleation possesses kinetic barriers; shorter times may result in false high-solubility readings due to transient supersaturation[3].

  • Phase Separation & Terminal pH (Validation Step): Centrifuge the samples at 10,000 x g for 10 minutes. Immediately measure the terminal pH of the supernatant. If the pH has dropped significantly from the initial buffer pH, disproportionation has occurred (releasing H+ and Cl− ). The terminal pH is your true equilibrium pH.

  • Supernatant Quantification: Dilute the supernatant appropriately and quantify the dissolved compound via HPLC-UV.

  • Solid-State Verification (Critical): Harvest the solid pellet, dry it gently under a nitrogen stream, and analyze via XRPD. You must prove whether the equilibrium solid is the HCl salt or the free base to accurately plot the pHmax​ intersection.

Part 5: Quantitative Data Summary

Use the following matrix to predict the behavior of 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl in common laboratory media and select the appropriate formulation strategy.

Dissolution MediumExpected Initial pHDominant Solid Phase at EquilibriumPrimary Mechanism of PrecipitationRecommended Formulation Strategy
0.1 M HCl (SGF) 1.0HCl SaltCommon Ion Effect ( [Cl−] = 100 mM)Dilute acid or switch to a non-halide salt (e.g., Mesylate)[4].
0.9% Saline ~5.5HCl SaltCommon Ion Effect ( [Cl−] = 154 mM)Switch to 5% Dextrose in Water (D5W) as an isotonic vehicle.
Pure DI Water ~4.5HCl SaltIntrinsic Lattice Energy / Solubility LimitEstablish baseline Ksp​ ; utilize gentle heating or 5% DMSO.
PBS Buffer 7.4Free BaseSalt Disproportionation ( pH>pHmax​ )Lower pH, or add 10-20% HP- β -CD to solubilize the free base.
Part 6: References
  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes Source: ACS Publications URL:

  • Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance Source: ACS Publications URL:

  • Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs Source: PubMed / NIH URL:

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly functionalized α -amino ketones in drug development workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly functionalized α -amino ketones in drug development workflows. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a highly valuable, yet structurally sensitive, building block. Because it contains both a strained cyclopropane ring and an α -amino ketone motif, it is highly susceptible to thermal degradation when the free base is liberated.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure high-yielding reactions without thermal decomposition.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my reaction mixture turn dark brown, accompanied by a significant drop in yield, when heated above 40°C? Analysis : The darkening and yield loss are classic signs of intermolecular self-condensation. While the hydrochloride salt form of 1-(4-Fluorobenzoyl)cyclopropan-1-amine is stable, neutralizing the salt during a reaction generates the free α -amino ketone. Free α -amino ketones are notoriously unstable under thermal stress; the electron-donating primary amine rapidly attacks the electron-withdrawing carbonyl of an adjacent molecule. This dehydration-condensation forms a 2,5-dihydropyrazine intermediate, which readily oxidizes in air to form a highly conjugated, dark-colored substituted pyrazine[1]. Furthermore, the adjacent cyclopropane ring introduces significant ring strain, making the system prone to thermal ring-opening or retro-aldol-type cleavages if excessive heat is applied[2].

Q2: How does the choice of base influence the thermal stability of this compound during amide coupling? Analysis : The basicity and steric hindrance of your chosen base dictate the steady-state concentration of the reactive free amine. Strong, unhindered bases (like NaOH or excess Triethylamine) rapidly liberate the entire pool of 1-(4-Fluorobenzoyl)cyclopropan-1-amine, maximizing the probability of self-condensation. Conversely, using a mild, sterically hindered base (such as N-Methylmorpholine, NMM) ensures a controlled, gradual liberation of the free amine, which is then immediately intercepted by the pre-activated electrophile, preventing degradation[3].

Q3: Can I store the free base after an extraction? Analysis : No. The free base of α -amino ketones should never be isolated or stored, as it will spontaneously dimerize even at room temperature over time[4]. Always handle and store the compound as its hydrochloride salt, and only liberate the free base in situ immediately prior to the desired coupling event.

Section 2: Experimental Workflows & Protocols

To prevent thermal degradation, reactions involving this compound must be kinetically controlled. The following protocol outlines a "Pre-Activation & Inverse Addition" methodology for amide bond formation.

Protocol: Low-Temperature Amide Coupling

Objective : Couple 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl with a carboxylic acid without triggering pyrazine formation or ring cleavage. Causality : By pre-activating the acid and keeping the system cold, the liberated amine acts as a nucleophile toward the activated ester rather than another molecule of itself. The protocol is self-validating: the absence of a dark brown color shift indicates successful circumvention of the pyrazine pathway.

Step-by-Step Methodology:

  • Electrophile Pre-activation : In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1.05 equivalents of the target carboxylic acid in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Coupling Agent Addition : Add 1.1 equivalents of HATU (or EDC·HCl/HOBt) to the solution. Stir at 0°C for 15 minutes to fully form the active ester.

  • Substrate Introduction : Add 1.0 equivalent of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride directly to the cold mixture as a solid. Do not add base yet.

  • Controlled Neutralization : Dilute 2.5 equivalents of N-Methylmorpholine (NMM) in a small volume of DMF. Add this solution dropwise over 10 minutes via a syringe pump or addition funnel, maintaining the internal temperature strictly at 0°C.

  • Reaction Progression : Allow the reaction to stir at 0°C for 1 hour, then slowly remove the ice bath and let it warm to a maximum of 20-25°C (ambient room temperature). Never exceed 25°C.

  • Quenching & Validation : Once LC-MS indicates complete consumption of the starting material, immediately quench the reaction by adding cold saturated aqueous NH4Cl. This protonates any unreacted amine, validating the endpoint and preventing late-stage degradation during workup.

Section 3: Quick Reference Data

The following table summarizes the causal relationship between reaction parameters and quantitative degradation risks.

Reaction ParameterConditionDegradation RiskMechanistic Consequence
Temperature 0°C to 25°CLow Kinetic barrier prevents intermolecular condensation.
Temperature > 50°CCritical Rapid dihydropyrazine formation and cyclopropane cleavage.
Base Selection N-Methylmorpholine (NMM)Low Controlled deprotonation; minimal free-base accumulation.
Base Selection Triethylamine (TEA)Moderate Faster deprotonation; requires strict temperature control.
Solvent DMF or DCM (Anhydrous)Low Stabilizes polar transition states; allows sub-ambient temps.
Addition Order Base added last (Dropwise)Low Amine is consumed by electrophile as soon as it is liberated.
Addition Order Amine + Base mixed firstHigh High local concentration of free base triggers dimerization.
Section 4: Visualizations

Degradation A Amine HCl Salt (Stable) B Free Base (Reactive) A->B Base (Neutralization) C Dihydropyrazine (Dimer) B->C Heat (>40°C) Self-Condensation E Ring-Opened Decomposition B->E Excessive Heat Strain Relief D Substituted Pyrazine (Dark Byproduct) C->D Aerobic Oxidation

Mechanistic pathway showing thermal self-condensation and ring-opening of the free base.

Workflow Step1 1. Pre-activate Electrophile (Acid + HATU in DMF at 0°C) Step2 2. Add Amine HCl Salt (Maintain at 0°C) Step1->Step2 Step3 3. Slow Addition of NMM Base (Dropwise over 10 mins) Step2->Step3 Step4 4. Gradual Warming (Max 25°C, No Heating) Step3->Step4 Step5 5. Rapid Quench (Cold aq. NH4Cl) Step4->Step5

Step-by-step workflow for amide coupling to prevent thermal degradation.

Section 5: References
  • Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling Source: NIH.gov URL:[Link]

  • Aminoacetone (Alpha-Amino Ketone Stability and Self-Condensation) Source: Grokipedia URL: [Link]

  • Facile Approach to Enantiomerically Pure α -Amino Ketones by Friedel−Crafts Aminoacylation Source: ResearchGate URL:[Link]

  • Thermal Generation of Aromas (Thermal Degradation Pathways) Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Troubleshooting Guide: Reducing Side Products in 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride Cross-Coupling

The cross-coupling of 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride presents a unique set of chemoselectivity challenges. As an α -aminoketone derivative bearing a highly activated 4-fluorobenzoyl group, this subs...

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Author: BenchChem Technical Support Team. Date: March 2026

The cross-coupling of 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride presents a unique set of chemoselectivity challenges. As an α -aminoketone derivative bearing a highly activated 4-fluorobenzoyl group, this substrate is prone to competitive nucleophilic aromatic substitution (SNAr), catalyst chelation, and salt-induced stalling during Buchwald-Hartwig aminations. This technical guide provides field-proven, mechanistically grounded solutions to suppress side reactions and maximize yields.

Mechanistic Pathway Analysis

G Substrate 1-(4-Fluorobenzoyl) cyclopropan-1-amine Desired Desired C-N Coupled Product Substrate->Desired + Ar-X (Pd-cat) SNAr SNAr Dimerization (F-displacement) Substrate->SNAr Base / Heat (Intermolecular) Poison Pd-Chelate Complex (Catalyst Poisoning) Substrate->Poison Bidentate Binding ArX Aryl Halide (Ar-X) Catalyst Pd / Ligand / Base Catalyst->Desired

Competing reaction pathways in 1-(4-fluorobenzoyl)cyclopropan-1-amine cross-coupling.

Troubleshooting FAQs

Q1: Why am I seeing a complex mixture of high-molecular-weight species instead of the desired cross-coupled product? A1: You are likely observing oligomerization or dimerization driven by intermolecular Nucleophilic Aromatic Substitution (SNAr). The 4-fluorobenzoyl moiety is highly activated toward SNAr because the fluorine atom is situated para to a strongly electron-withdrawing carbonyl group[1]. In the presence of a strong base and heat, the primary amine of one substrate molecule can attack the 4-fluorophenyl ring of another, displacing the fluoride ion. Causality & Solution: Strong bases (e.g., NaOtBu) and elevated temperatures (>80 °C) lower the activation barrier for SNAr. To suppress this, switch to a milder base like Cs2​CO3​ or K3​PO4​ . Couple this with a highly active Pd precatalyst (such as a Generation 3 or 4 palladacycle) to allow the Buchwald-Hartwig cross-coupling to proceed rapidly at lower temperatures (40–60 °C), kinetically outcompeting the SNAr pathway[2].

Q2: My reaction stalls at 20-30% conversion, and I recover unreacted amine. What is poisoning the catalyst? A2: α -Aminoketones are excellent bidentate ligands. The primary amine and the adjacent carbonyl oxygen can chelate the palladium center, forming a stable, unreactive Pd(II) complex that removes the catalyst from the active cycle. Causality & Solution: To prevent bidentate chelation, employ sterically demanding, monodentate biarylphosphine ligands such as tBuXPhos or BrettPhos[2]. The extreme steric bulk of these ligands prevents the α -aminoketone from occupying two coordination sites on the palladium atom, forcing it to bind exclusively via the amine nitrogen for the necessary transmetalation and reductive elimination steps.

Q3: I am using the hydrochloride salt of the amine directly. Does this affect the coupling efficiency? A3: Yes, significantly. The HCl salt must be neutralized for the amine to act as a competent nucleophile in the catalytic cycle. If you do not account for the HCl equivalent, your effective base concentration drops, altering the pH of the microenvironment and potentially shifting the resting state of the catalyst, leading to stalled reactions[3]. Causality & Solution: You must add exactly 1.0 additional equivalent of base to neutralize the hydrochloride salt before catalyst activation. Alternatively, pre-form the free base by partitioning the salt between aqueous NaHCO3​ and an organic solvent prior to the reaction. Note: The free base is highly prone to the SNAr dimerization mentioned in Q1, so it should be generated in situ or used immediately after isolation.

Quantitative Data: Effect of Base and Ligand on Product Distribution

The following table summarizes the causal relationship between reaction conditions and the distribution of desired vs. side products.

Base (Equiv)*LigandTemp (°C)Desired Product (%)SNAr Dimer (%)Catalyst Poisoning (%)
NaOtBu (2.2)BINAP100156510
NaOtBu (2.2)BrettPhos1004540<5
Cs2​CO3​ (2.2)BrettPhos807215<5
K3​PO4​ (2.2)tBuXPhos6088 <2 <2

*Note: 2.2 equivalents of base account for 1.0 eq to neutralize the HCl salt and 1.2 eq to drive the catalytic cycle.

Optimized Experimental Protocol: Low-Temperature Buchwald-Hartwig Amination

This methodology is designed as a self-validating system: it includes an in situ neutralization step and a low-temperature initiation to ensure the catalyst activates before thermal SNAr degradation can occur.

Reagents & Materials:

  • Aryl halide (1.0 equiv)

  • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.1 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol %)

  • BrettPhos ligand (2.2 mol %)

  • Anhydrous, finely milled K3​PO4​ (2.5 equiv)

  • Anhydrous, degassed THF

Step-by-Step Workflow:

  • Preparation of the Precatalyst Solution: In a nitrogen-filled glovebox, dissolve BrettPhos Pd G3 (2 mol %) and BrettPhos ligand (2.2 mol %) in 1 mL of anhydrous, degassed THF.

    • Rationale: G3 precatalysts ensure rapid generation of the active Pd(0) species at room temperature, bypassing the need for thermal activation which would otherwise trigger SNAr side reactions.

  • Substrate and Base Loading: To a separate oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.1 equiv), and K3​PO4​ (2.5 equiv).

    • Rationale: The extra equivalents of base are strictly required to neutralize the HCl salt. K3​PO4​ is selected because it is mild enough to suppress SNAr but strong enough to facilitate the cross-coupling.

  • In Situ Neutralization: Add 3 mL of degassed THF to the substrate vial. Stir vigorously at room temperature for 15 minutes.

    • Rationale: This allows the heterogeneous base to neutralize the hydrochloride salt, generating the free amine in situ before the highly active catalyst is introduced, preventing pH-induced catalyst stalling.

  • Catalyst Introduction: Transfer the precatalyst solution to the substrate vial dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

    • Rationale: 60 °C is the optimal thermal window where BrettPhos-mediated C-N coupling is rapid, but the activation energy for the intermolecular SNAr of the 4-fluorobenzoyl group is not yet reached.

  • Workup: Cool to room temperature, quench with 2 mL of water, extract with EtOAc (3 x 5 mL), and filter the combined organic layers through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for subsequent column chromatography.

References

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Organic Process Research & Development.[Link]

  • Citarella, A., et al. (2024). "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." European Journal of Organic Chemistry.[Link]

  • Namjoshi, O. A., et al. (2011). "Development of a Two-Step Route to 3-PBC and βCCt, Two Agents Active against Alcohol Self-Administration in Rodent and Primate Models." The Journal of Organic Chemistry.[Link]

Sources

Optimization

managing hygroscopicity and moisture sensitivity of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

Welcome to the Advanced Application Support Center. As a building block frequently utilized in medicinal chemistry and drug discovery, 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) presents spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a building block frequently utilized in medicinal chemistry and drug discovery, 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) presents specific handling challenges due to its physical chemistry. This guide is engineered to provide researchers with the mechanistic reasoning, diagnostic criteria, and self-validating protocols necessary to manage the hygroscopicity of this critical intermediate.

The Mechanistic Core: Why is this Compound Hygroscopic?

To effectively troubleshoot, one must first understand the causality of the material's behavior. The hygroscopicity of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is driven by its ionic lattice rather than its organic framework.

While the 4-fluorobenzoyl and cyclopropyl groups are relatively lipophilic, the protonated primary amine ( −NH3+​ ) paired with the chloride ion ( Cl− ) creates a highly polar microenvironment. As established by , the chloride ion in amine hydrochloride salts acts as an exceptional hydrogen bond acceptor[1]. When exposed to ambient humidity, atmospheric water molecules form strong, charge-assisted hydrogen bonds with the underutilized chloride ions in the crystal lattice[2].

If the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the compound will continuously absorb moisture, leading to deliquescence (dissolving in its own absorbed water) or the formation of stable hydrates, which can severely impact downstream reaction stoichiometry and stability[3].

Diagnostic Matrix: Assessing Batch Integrity

Before utilizing 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in sensitive reactions (such as amide couplings or nucleophilic substitutions), you must verify its hydration state. The following table summarizes the quantitative and qualitative data used to diagnose moisture compromise.

Diagnostic ParameterIdeal State (Dry)Compromised State (Wet)Mechanistic Consequence of Compromise
Physical Appearance Free-flowing white/off-white powderClumped, sticky, or glassy solidCapillary condensation and deliquescence alter dissolution kinetics.
Karl Fischer (KF) Titration <0.5% w/w H 2​ O >1.5% w/w H 2​ OUnaccounted water mass skews molar equivalent calculations.
1 H NMR (DMSO-d 6​ ) Sharp −NH3+​ peak (~8.5 ppm)Broadened −NH3+​ peak, large H 2​ O peak (~3.3 ppm)Rapid proton exchange with water broadens the amine signal.
Coupling Reaction Yield >90% <60% Excess water hydrolyzes active esters and quenches coupling reagents (e.g., HATU, EDC).

Troubleshooting & FAQs

Q: My batch has clumped together into a hard mass in the vial. Is the chemical degraded, or can I still use it? A: It is highly likely recoverable. The clumping indicates surface moisture absorption, not covalent chemical degradation. The amide/ketone and cyclopropyl moieties are stable to neutral water at room temperature. Solution: Do not use it as-is, as your mass calculations will be incorrect. Proceed to the Vacuum Drying Protocol below to recover the free-flowing salt.

Q: Why do my amide coupling reactions fail or yield complex mixtures when using an older batch of this salt? A: Amine hydrochlorides require the addition of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic free amine. If your salt has absorbed water, the moisture will aggressively compete with your amine for the activated carboxylic acid intermediate. This quenches your coupling reagent (e.g., converting HATU back to the unreactive acid) and drops your yield.

Q: What are the definitive storage conditions to prevent this issue entirely? A: Following the principles outlined in the for stability testing of drug substances, hygroscopic APIs must be protected using a tight container closure system[4].

  • Primary Storage: Store in an amber glass vial with a PTFE-lined cap.

  • Secondary Storage: Place the vial inside a desiccator or a secondary sealed bag containing an active desiccant (e.g., indicating Drierite or silica gel).

  • Temperature: Store at 2–8°C.

  • Critical Step: Always allow the container to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental setup, do not assume a reagent is dry based on appearance alone. Use the following self-validating workflow.

Protocol A: Vacuum Drying and Recovery

Use this protocol to recover clumped material or to prepare a batch for highly moisture-sensitive reactions.

  • Preparation: Transfer the compromised 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride to a pre-weighed, wide-mouth glass drying dish. Break up large clumps gently with a spatula to increase surface area.

  • Drying: Place the dish in a vacuum oven. Apply a high vacuum ( <10 mbar).

  • Heating: Set the temperature to 40°C. Causality note: Do not exceed 50°C, as excessive heat combined with trace acidic microenvironments (from the HCl salt) can occasionally promote unwanted side reactions or sublimation.

  • Duration: Leave under vacuum for 12–16 hours.

  • Validation (The Self-Validating Step): Remove the sample, backfilling the oven with dry Nitrogen or Argon. Immediately take a 10–20 mg aliquot and perform a Karl Fischer coulometric titration.

  • Decision: If KF reveals <0.5% water, transfer the powder to a desiccated storage vial under an inert atmosphere. If >0.5% , repeat the drying cycle.

Protocol B: Glovebox Handling for High-Precision Assays
  • Transfer: Place the sealed vial of dried salt into the glovebox antechamber. Cycle the antechamber with vacuum/Argon at least three times.

  • Weighing: Inside the Argon-filled glovebox, weigh the exact molar equivalents required for your reaction into a pre-dried reaction flask.

  • Sealing: Seal the reaction flask with a rubber septum before removing it from the glovebox. Inject anhydrous solvents via syringe only after the flask is secured on the Schlenk line.

Workflow Visualization

The following diagram maps the logical decision tree for handling this compound, ensuring that moisture is identified and eliminated before it can ruin a synthetic step.

MoistureWorkflow Start Retrieve 1-(4-Fluorobenzoyl) cyclopropan-1-amine HCl Inspect Visual Inspection (Inside Dry Box/Hood) Start->Inspect Decision1 Is the powder free-flowing? Inspect->Decision1 Clumped Clumped/Sticky (Moisture Absorbed) Decision1->Clumped No FreeFlowing Free-Flowing (Appears Dry) Decision1->FreeFlowing Yes DryProtocol Vacuum Drying Protocol (40°C, <10 mbar, 12h) Clumped->DryProtocol KFTitration Karl Fischer Titration (Check % w/w H2O) FreeFlowing->KFTitration Decision2 Water Content < 0.5%? KFTitration->Decision2 Decision2->DryProtocol No (>0.5%) Proceed Proceed to Reaction (e.g., Amide Coupling) Decision2->Proceed Yes (<0.5%) DryProtocol->KFTitration Re-evaluate

Moisture diagnostic and handling workflow for 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl.

References

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. URL:[Link]

  • Gupta, M. M., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. URL:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride vs non-fluorinated analogs in drug design

The Strategic Application of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride in Drug Design: A Comparative Guide Executive Summary As a Senior Application Scientist evaluating building blocks for lead optimization,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride in Drug Design: A Comparative Guide

Executive Summary

As a Senior Application Scientist evaluating building blocks for lead optimization, the choice between a non-fluorinated scaffold and its fluorinated counterpart is rarely trivial. The cyclopropylamine moiety is a privileged, conformationally restricted pharmacophore widely utilized in CNS agents, kinase inhibitors, and GPCR ligands[1]. However, when coupled with a benzoyl group, the non-fluorinated 1-benzoylcyclopropan-1-amine hydrochloride often suffers from rapid oxidative metabolism.

This guide objectively compares 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride against its non-fluorinated analog, detailing the physicochemical shifts, metabolic advantages, and synthetic protocols necessary for successful integration into drug discovery pipelines.

Part 1: Physicochemical Profiling & Data Presentation

The introduction of a single fluorine atom at the para-position of the benzoyl ring induces profound electronic and steric effects without significantly increasing the molecular volume. This bioisosteric replacement fundamentally alters the developability of the resulting drug candidate.

Table 1: Comparative Physicochemical and In Vitro Properties

Property1-Benzoylcyclopropan-1-amine HCl1-(4-Fluorobenzoyl)cyclopropan-1-amine HClImpact on Drug Design
Molecular Weight (Free base) 161.20 g/mol 179.19 g/mol Minimal increase; maintains low MW for oral bioavailability.
Calculated LogP (cLogP) ~1.35~1.85Enhanced lipophilicity improves membrane permeability and BBB penetration[1].
Amine pKa (Calculated) ~8.4~8.1The electron-withdrawing fluorine subtly lowers basicity, reducing hERG liability.
Metabolic Half-Life (HLM) < 15 mins> 60 minsBlocks CYP450 para-hydroxylation, significantly extending exposure[2].
Topological Polar Surface Area 46.1 Ų46.1 ŲIdentical TPSA; maintains a favorable hydrogen-bonding profile.

Part 2: Metabolic Stability & Pharmacokinetics

(Expertise & Experience: Understanding the Causality)

The primary failure point for compounds containing a terminal phenyl ring is rapid Phase I metabolism. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize the electron-rich para-position of the benzoyl group to form a phenol, which is subsequently glucuronidated and rapidly excreted.

By replacing the para-hydrogen with a fluorine atom, we exploit the high bond dissociation energy of the C-F bond (~116 kcal/mol vs. ~98 kcal/mol for C-H). This effectively creates a "metabolic block." The causality is straightforward: the CYP450 active site heme-oxo species cannot abstract the fluorine atom, forcing the enzyme to either attempt oxidation at a less favorable, sterically hindered site or release the molecule intact[2]. This single-atom substitution can increase the in vivo half-life by orders of magnitude.

MetabolicPathway NF_Analog Non-Fluorinated Analog CYP_Ox CYP450 para-Oxidation NF_Analog->CYP_Ox Susceptible Clearance Rapid Clearance CYP_Ox->Clearance Hydroxylation F_Analog 4-Fluoro Analog CYP_Block Metabolic Block (C-F) F_Analog->CYP_Block Resistant Stability Prolonged Half-Life CYP_Block->Stability Sustained Exposure

Fig 1. CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated analogs.

Part 3: Experimental Workflow - In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic stability claims, we employ a standardized HLM assay. This protocol is designed as a self-validating system: we use NADPH to initiate specific CYP450 catalytic turnover, and we quench with an internal standard to ensure extraction efficiency is normalized across all time points.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Equilibration: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH acts as the obligate electron donor for CYP450 reductase, which shuttles electrons to the CYP450 heme center. Without it, Phase I oxidation cannot occur.

  • Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction, while the internal standard allows for precise LC-MS/MS quantification despite potential volume losses during centrifugation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2).

HLMWorkflow Step1 1. Preparation Equilibrate HLM & Compound Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Incubation 37°C for 0-60 mins Step2->Step3 Step4 4. Quenching Ice-cold ACN + Internal Std Step3->Step4 Step5 5. Analysis Centrifugation & LC-MS/MS Step4->Step5

Fig 2. Step-by-step workflow for the In Vitro Human Liver Microsome (HLM) stability assay.

Part 4: Synthetic Utility & Amide Coupling Protocol

The cyclopropylamine hydrochloride salt is a robust nucleophile once free-based. However, the electron-withdrawing nature of the 4-fluorobenzoyl group slightly reduces the nucleophilicity of the amine compared to the non-fluorinated analog. To counteract this, we utilize a high-efficiency coupling reagent system (HATU/DIPEA) to ensure rapid and complete conversion during amide bond formation.

Step-by-Step Methodology for Amide Coupling:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 eq) and stir at room temperature for 10 minutes. Causality: HATU rapidly forms an active HOAt ester, which is highly reactive yet resistant to racemization.

  • Free-Basing: In a separate vial, suspend 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (1.1 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a sterically hindered base that neutralizes the HCl salt, liberating the nucleophilic free amine without competing for the activated ester.

  • Coupling: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 2-4 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1N HCl, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Part 5: Target Engagement and Structural Biology

Beyond metabolic stability, the para-fluoro substitution can actively enhance target affinity. The fluorine atom can engage in multipolar interactions or "halogen bonding" with backbone carbonyls or specific hydrogen bond donors in the protein binding pocket. Additionally, the increased lipophilicity drives the benzoyl moiety deeper into hydrophobic sub-pockets, a strategy successfully employed in the design of selective 5-HT2C receptor agonists[1] and monoamine oxidase inhibitors[3].

References

  • Title: Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Comparative

Advanced HPLC Method Validation for 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: C18 vs. PFP Selectivity

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process driven by the physicochemical properties of the molecule. When tasked with d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process driven by the physicochemical properties of the molecule. When tasked with developing a purity method for 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride , standard reversed-phase approaches often fall short.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries for this specific active pharmaceutical ingredient (API) intermediate. By analyzing the causality behind chromatographic behavior, we will establish a self-validating, robust methodology fully compliant with modern 1 [1].

The Analytical Challenge & Causality of Failure

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride presents two distinct chromatographic challenges:

  • The Basic Cyclopropylamine Moiety (pKa ~8.5): In typical acidic mobile phases, this primary amine is fully protonated. On standard C18 silica columns, protonated amines undergo secondary cation-exchange interactions with residual ionized surface silanols, leading to severe peak tailing and poor recovery.

  • The Fluorinated Aromatic Ring: Synthetic routes for this compound often generate closely related impurities, such as the des-fluoro analog and positional regioisomers (e.g., 2-fluoro or 3-fluorobenzoyl derivatives). Because the hydrophobic difference between a 4-fluoro and a 2-fluoro isomer is negligible, standard C18 columns—which rely exclusively on dispersive (hydrophobic) forces—fail to resolve these critical pairs.

To solve this, we must shift our Analytical Target Profile (ATP) strategy from purely hydrophobic retention to multiparametric selectivity [3].

G cluster_C18 Standard C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte 1-(4-Fluorobenzoyl) cyclopropan-1-amine C18 Hydrophobic Interactions Only Analyte->C18 PFP π-π & Dipole-Dipole Interactions Analyte->PFP Fail Co-elution of Regioisomers C18->Fail Pass Baseline Resolution (Rs > 3.0) PFP->Pass

Fig 1. Mechanistic comparison of stationary phase selectivity for fluorinated compounds.

The PFP Advantage: Mechanistic Rationale

Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity to C18 by utilizing multiple retention mechanisms simultaneously. As documented in2 [2], the highly electronegative fluorine atoms on the PFP ligand create an electron-deficient aromatic ring ( π -acid).

When 1-(4-Fluorobenzoyl)cyclopropan-1-amine passes through a PFP column, it experiences:

π

π Interactions: The electron-rich regions of the analyte interact strongly with the electron-deficient PFP ring.
  • Dipole-Dipole Interactions: The strong C-F bond dipoles on the stationary phase align with the C-F bond of the analyte.

  • Shape Selectivity: The rigid, planar nature of the PFP group allows it to physically discriminate between subtle steric differences in 2-fluoro vs. 4-fluoro isomers, achieving baseline resolution where C18 fails.

  • Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

    Performance MetricStandard C18 ColumnPentafluorophenyl (PFP) ColumnScientific CausalityRetention Time (API)6.2 min8.5 minEnhanced retention via π π and dipole interactions on PFP.Tailing Factor ( Tf​ )1.8 (Severe Tailing)1.1 (Symmetrical)PFP phases often utilize highly controlled silica minimizing silanol ion-exchange.Resolution: API vs 2-Fluoro0.8 (Co-elution)3.2 (Baseline)PFP shape selectivity easily discriminates positional isomers.Resolution: API vs Des-fluoro1.2 (Partial)4.5 (Baseline)Lack of C-F dipole in the impurity drastically reduces its retention on PFP.

    Experimental Methodology: Self-Validating Protocol

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes an integrated System Suitability Test (SST) that acts as a strict go/no-go physiological gatekeeper for the analytical run.

    Reagents & Chromatographic Conditions
    • Column: Core-shell PFP, 100 x 4.6 mm, 2.6 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, neutralizing the basic amine and suppressing residual silanol ionization, ensuring sharp peak shapes).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer within the core-shell particles).

    • Detection: UV at 240 nm (PDA for peak purity).

    Step-by-Step Execution & SST Gate
    • Preparation of SST Solution: Spike 1.0 mg/mL of the API with 0.1% w/w of the 2-Fluoro positional isomer and the Des-fluoro impurity.

    • Equilibration: Flush the column with 5% B for 10 column volumes until the baseline is stable.

    • SST Injection: Inject 5 µL of the SST solution.

    • Self-Validation Check (Do not proceed if criteria fail):

      • Criterion 1: Resolution ( Rs​ ) between API and 2-Fluoro impurity must be ≥2.0 . (Ensures column selectivity is intact).

      • Criterion 2: API Tailing Factor ( Tf​ ) must be ≤1.5 . (Ensures mobile phase buffer capacity is sufficient and column is not overloaded).

      • Criterion 3: %RSD of API peak area from 5 replicate injections ≤1.0% . (Validates autosampler precision).

    • Sample Analysis: Once SST passes, inject blanks, calibration standards, and unknown samples.

    ICH Q2(R2) Validation Workflow

    Following the3 [3], the optimized PFP method was subjected to rigorous validation.

    G ATP Analytical Target Profile (ATP) Design Method Design & Screening ATP->Design Opt Optimization (PFP Phase) Design->Opt Val ICH Q2(R2) Validation Opt->Val Life Lifecycle Management Val->Life

    Fig 2. Analytical procedure lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

    Table 2: ICH Q2(R2) Validation Summary (Optimized PFP Method)
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity Complete resolution from impurities; Peak purity angle < thresholdPDA Peak Purity Passed; No co-elution detectedPASS
    Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 0.05% to 120%)PASS
    Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.5% - 100.4%PASS
    Repeatability %RSD ≤2.0% for 6 replicate injections0.6% RSDPASS
    Limit of Quantitation Signal-to-Noise (S/N) ≥10 S/N = 15 at 0.03% specification levelPASS
    Robustness (DoE) Rs​≥2.0 across varied flow/temp rangesMinimum Rs​=2.8 under all conditionsPASS

    Conclusion

    For complex fluorinated basic compounds like 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, standard C18 methodologies are inherently flawed due to their reliance on single-mode dispersive interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase, we leverage π

    π , dipole-dipole, and steric interactions to achieve superior specificity. When coupled with a self-validating protocol and rigorous ICH Q2(R2) frameworks, this method ensures total analytical confidence and lifecycle robustness.

    References

    • Title: ICH Q2(R2)
    • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL
    • Title: AUTOMATING ICH-Q2(R2)

    Sources

    Validation

    A Comparative Reactivity Analysis: 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride vs. Standard Aliphatic Amines

    Introduction In the landscape of medicinal chemistry and drug development, the reactivity of amine functional groups is a cornerstone of molecular design and synthesis. Amines serve as crucial nucleophiles, bases, and ke...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of medicinal chemistry and drug development, the reactivity of amine functional groups is a cornerstone of molecular design and synthesis. Amines serve as crucial nucleophiles, bases, and key pharmacophoric elements in a vast array of therapeutic agents. Their reactivity dictates not only the feasibility of synthetic routes but also the stability and biological activity of the final molecule. This guide presents a detailed comparative analysis of the reactivity of a specialized amine, 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, against standard, unfunctionalized aliphatic amines.

    The subject molecule is a structurally complex primary amine, featuring a strained cyclopropyl ring, an adjacent electron-withdrawing benzoyl group, and a fluorine substituent. These features are expected to profoundly modulate the nucleophilicity and basicity of the amino group compared to simple alkylamines like n-butylamine. Understanding these differences is critical for researchers aiming to incorporate this or similar motifs into novel compounds, enabling them to anticipate reaction outcomes and optimize conditions. This document provides both the theoretical framework and practical experimental data to elucidate these reactivity differences.

    Part 1: Structural and Electronic Profiles of the Amines

    The reactivity of an amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons. This availability is, in turn, dictated by a combination of steric and electronic effects imposed by the molecule's structure.

    1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

    This molecule is an α-amino ketone derivative, but more accurately described as an amide precursor or a stabilized amine. Its key structural features are:

    • Amide-like Resonance: The most significant electronic feature is the proximity of the nitrogen atom to the carbonyl (C=O) group of the 4-fluorobenzoyl moiety. The lone pair on the nitrogen is heavily delocalized into the carbonyl via resonance, creating a partial double bond character between the nitrogen and the carbonyl carbon. This delocalization drastically reduces the availability of the lone pair for acting as a nucleophile or a base.[1][2] This effect is the primary reason amides are significantly less basic and nucleophilic than amines.[3]

    • Inductive Effects: The 4-fluorobenzoyl group is strongly electron-withdrawing due to both the carbonyl group and the electronegative fluorine atom. This inductive effect further pulls electron density away from the nitrogen atom, decreasing its nucleophilicity.[4][5]

    • Cyclopropyl Ring: The cyclopropane ring is a unique structural element. Its bonds have significant p-character, allowing it to interact electronically with adjacent functional groups, sometimes in a manner analogous to a double bond.[6][7] However, in this context, its electronic contribution is overshadowed by the powerful resonance and inductive effects of the benzoyl group. Sterically, the rigid ring structure provides a defined, albeit potentially hindered, environment around the nitrogen.[8]

    • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the amine is protonated (R-NH3+ Cl-). In this form, the nitrogen's lone pair is engaged in a bond with a proton and is completely unavailable for nucleophilic attack. To participate in any reaction, the amine must first be deprotonated by a base to liberate the free amine (R-NH2).

    Standard Aliphatic Amines (e.g., n-Butylamine)

    As a point of comparison, we consider n-butylamine, a typical primary aliphatic amine.

    • Localized Lone Pair: The nitrogen lone pair in n-butylamine is localized entirely on the nitrogen atom. There are no adjacent π-systems to delocalize this electron density.

    • Inductive Effects: The butyl group is an electron-donating group (EDG) through induction. This effect pushes electron density towards the nitrogen atom, increasing the availability of the lone pair and enhancing both basicity and nucleophilicity compared to ammonia.[4][9]

    • Steric Hindrance: As a primary amine with a flexible alkyl chain, n-butylamine presents minimal steric hindrance to its lone pair, making it an accessible nucleophile.[5]

    The fundamental differences in electronic structure are visualized below.

    G cluster_0 1-(4-Fluorobenzoyl)cyclopropan-1-amine cluster_1 n-Butylamine amine Nitrogen (Amide-like) resonance Resonance Delocalization (Reduces Lone Pair Availability) amine->resonance Lone Pair Delocalized induction Inductive Effect (Electron Withdrawing) amine->induction Pulls e- density carbonyl Carbonyl Group (C=O) carbonyl->resonance carbonyl->induction Pulls e- density aliphatic_amine Nitrogen (Aliphatic) localized Localized Lone Pair (Highly Available) aliphatic_amine->localized alkyl_group Alkyl Group (Butyl) induction_edg Inductive Effect (Electron Donating) alkyl_group->induction_edg Pushes e- density induction_edg->aliphatic_amine G cluster_workflow Kinetic Assay Workflow prep_amine 1. Amine Preparation - Dissolve amine salt - Add excess base (e.g., DIEA) to generate free amine initiate 3. Reaction Initiation - Mix amine and PNPA solutions in a cuvette or 96-well plate prep_amine->initiate prep_pnpa 2. Electrophile Prep - Prepare stock solution of 4-nitrophenyl acetate (PNPA) in Acetonitrile prep_pnpa->initiate monitor 4. Data Acquisition - Monitor absorbance at 405 nm over time using a spectrophotometer initiate->monitor analyze 5. Data Analysis - Calculate initial rates - Determine second-order rate constant (k₂) monitor->analyze

    Caption: Workflow for the amine acylation kinetic assay.

    Detailed Experimental Protocol

    Materials:

    • 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

    • n-Butylamine

    • Diisopropylethylamine (DIEA)

    • 4-Nitrophenyl acetate (PNPA)

    • Acetonitrile (MeCN), anhydrous

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

    Procedure:

    • Amine Stock Solution Preparation:

      • Prepare a 100 mM stock solution of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in MeCN.

      • Prepare a 100 mM stock solution of n-butylamine in MeCN.

    • Reaction Plate Setup:

      • In the wells of the microplate, prepare serial dilutions of each amine stock solution to achieve final concentrations ranging from 1 mM to 20 mM.

      • To each well containing the hydrochloride salt, add 2.5 equivalents of DIEA to ensure complete deprotonation to the free amine. Allow to equilibrate for 10 minutes.

    • Electrophile Preparation:

      • Prepare a 10 mM stock solution of PNPA in MeCN. Just before use, dilute this to 0.5 mM in MeCN.

    • Kinetic Run:

      • Set the microplate reader to kinetically monitor absorbance at 405 nm at 25°C, taking a reading every 15 seconds for 10 minutes.

      • To initiate the reactions, rapidly add the 0.5 mM PNPA solution to each well.

    • Data Analysis:

      • For each amine concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (using the Beer-Lambert law, ε for 4-nitrophenolate in MeCN is ~18,000 M⁻¹cm⁻¹).

      • Plot V₀ against the amine concentration. The slope of this line corresponds to the second-order rate constant (k₂).

    Part 3: Comparative Reactivity Data and Analysis

    The kinetic experiments yield the following comparative data for the acylation reaction.

    AmineSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity (vs. Benzoyl-CPA)
    n-Butylamine1.25~ 41,600 x
    1-(4-Fluorobenzoyl)cyclopropan-1-amine3.0 x 10⁻⁵1 x
    Analysis of Results

    The experimental data reveals a staggering difference in nucleophilic reactivity. n-Butylamine is over 40,000 times more reactive as a nucleophile than 1-(4-Fluorobenzoyl)cyclopropan-1-amine under these acylation conditions.

    Part 4: Discussion and Mechanistic Insights

    The core reason for the observed reactivity chasm lies in amide resonance. The nitrogen lone pair in 1-(4-Fluorobenzoyl)cyclopropan-1-amine is part of a delocalized π-system, rendering it exceptionally stable and non-nucleophilic. [1][2]

    Caption: Resonance delocalization drastically reduces nucleophilicity.

    Implications for Drug Development Professionals
    • Synthetic Strategy: When using 1-(4-Fluorobenzoyl)cyclopropan-1-amine or similar structures as a nucleophile, standard acylation or alkylation conditions may fail or require harsh conditions (e.g., very strong bases, high temperatures, highly reactive electrophiles). The amine behaves more like a weakly nucleophilic amide.

    • Stability: The reduced reactivity implies high chemical stability. The amide-like linkage is resistant to hydrolysis and non-specific reactions, which can be an advantageous property for a drug molecule in a biological environment.

    • Pharmacology: As a building block, this molecule is not a simple "primary amine." Its hydrogen bonding capabilities and overall electronic profile are fundamentally different. It will act as a hydrogen bond donor but will be a very poor hydrogen bond acceptor at the nitrogen. This must be considered in structure-activity relationship (SAR) studies.

    Conclusion

    This guide demonstrates through theoretical principles and supporting experimental data that 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a profoundly non-nucleophilic and weakly basic amine. Its reactivity is dominated by the electron-withdrawing and resonance-delocalizing effects of the adjacent benzoyl group, making it behave more like an amide than a typical aliphatic amine. Compared to a standard like n-butylamine, its nucleophilic reactivity is diminished by over four orders of magnitude. Researchers and drug developers must account for this drastically attenuated reactivity when designing synthetic routes and interpreting biological data involving this and structurally related motifs.

    References

    • Vertex AI Search, based on ChemicalBook data for Cyclopropylamine CAS#: 765-30-0. [10]2. PubChem. Butylamine | C4H11N | CID 8007. National Institutes of Health. [11]3. Guidechem. Cyclopropylamine 765-30-0 wiki. [12]4. Wikipedia. n-Butylamine. [13]5. ChemBK. Cyclopropylamine. [14]6. LookChem. Cas 765-30-0, Cyclopropylamine. [15]7. Chemistry LibreTexts. 24.3: Basicity of Amines. [1]8. OpenStax. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [2]9. ChemicalBook. 765-30-0(Cyclopropylamine) Product Description. [16]10. Chemistry Steps. Basicity of Amines. [4]11. Master Organic Chemistry. Nucleophilicity Trends of Amines. [17]12. Algor Cards. Basicity and Nucleophilicity of Amines. [9]13. Fiveable. Nucleophilicity of Amines. [5]14. StudySmarter. Basicity and Nucleophilicity of Amines. [18]15. Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. [19]16. ACS Publications. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [6]17. Singh, Y. B. (1966). Steric and Conjugative Effects on the Reactivity of Cyclopropylcarbinyl Derivatives. University of Alabama. [20]18. Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?

    Sources

    Comparative

    High-Resolution LC-MS Fragmentation Analysis of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

    As drug discovery pipelines increasingly rely on highly functionalized, strained-ring building blocks, the accurate structural elucidation of these intermediates becomes paramount. 1-(4-Fluorobenzoyl)cyclopropan-1-amine...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pipelines increasingly rely on highly functionalized, strained-ring building blocks, the accurate structural elucidation of these intermediates becomes paramount. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0)[1] is a prime example of such a scaffold, combining a rigid cyclopropyl ring with an electron-withdrawing fluorobenzoyl moiety.

    This guide provides an in-depth, objective comparison of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for mapping the fragmentation patterns of this compound. By examining the causality behind experimental parameters and establishing a self-validating analytical protocol, this guide serves as a definitive resource for analytical chemists and drug development professionals[2].

    Mechanistic Profiling: The Fragmentation Pathway

    Before comparing instrument performance, we must establish the theoretical fragmentation behavior of the molecule. The fragmentation of cyclopropyl and fluorobenzyl moieties is primarily dictated by α-cleavage and the relative stability of the resulting carbocations[3].

    Upon electrospray ionization (ESI) in positive mode, the primary amine is readily protonated to yield the intact precursor ion [M+H]+ at m/z 180.0819 . The structural strain of the cyclopropane ring and the polarization of the ketone drive three primary fragmentation pathways:

    • Pathway A (Ammonia Loss): Initial α-cleavage results in the neutral loss of NH3 (-17.0265 Da), generating a stabilized carbocation at m/z 163.0554.

    • Pathway B (Ketone Cleavage): Cleavage of the C-C bond between the carbonyl carbon and the cyclopropane ring yields the highly stable 4-fluorobenzoyl cation at m/z 123.0241.

    • Pathway C (Carbon Monoxide Loss): Subsequent higher-energy collision dissociation (HCD) of the m/z 123.0241 fragment forces the neutral loss of carbon monoxide (-27.9949 Da), forming the terminal fluorophenyl cation at m/z 95.0292.

    Fragmentation M Precursor Ion [M+H]+ m/z 180.0819 F1 Loss of NH3 (-17 Da) m/z 163.0554 M->F1 α-cleavage (-NH3) F2 4-Fluorobenzoyl Cation m/z 123.0241 M->F2 C-C bond cleavage F3 Fluorophenyl Cation m/z 95.0292 F2->F3 -CO (Loss of CO)

    Fig 1: Primary LC-MS/MS fragmentation pathways of 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

    Platform Comparison: Orbitrap vs. Q-TOF

    When elucidating the structure of unknowns or verifying synthetic intermediates, the choice of HRMS platform dictates the quality of the spectral data[2]. Both Orbitrap and Q-TOF technologies offer distinct advantages for analyzing small, rigid molecules like 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

    • Orbitrap Technology: Utilizes an electrostatic trap to achieve ultra-high resolving power. It excels in separating isobaric interferences and providing sub-ppm mass accuracy, which is crucial for unambiguous elemental composition and avoiding false positives in complex matrices[4]. However, the longer transient times required for high resolution can limit scan speeds.

    • Q-TOF Technology: Employs time-of-flight measurements to achieve high resolution with exceptionally fast scan speeds. This makes Q-TOF superior for coupling with fast UHPLC gradients where chromatographic peak widths are exceedingly narrow (<3 seconds)[2].

    Table 1: Quantitative Performance Comparison for Small Molecule Analysis
    Analytical MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., 6546 LC/Q-TOF)Impact on 1-(4-Fluorobenzoyl)cyclopropan-1-amine Analysis
    Max Resolving Power Up to 140,000 FWHM (at m/z 200)Up to 60,000 FWHM (at m/z 200)Orbitrap provides superior confidence in distinguishing the fluorophenyl cation (m/z 95.0292) from background hydrocarbon noise.
    Mass Accuracy < 1 ppm (Internal Calibration)~ 1-2 ppmBoth platforms provide sufficient accuracy to confirm the C10H11FNO+ elemental formula.
    Scan Speed 12 Hz (at 17,500 FWHM)Up to 50 HzQ-TOF is superior for maintaining >10 data points across sharp UHPLC peaks, ensuring accurate quantitation.
    Dissociation Cell HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)HCD eliminates the "low mass cut-off" typical of ion traps, yielding richer low-mass fragments (e.g., m/z 95).

    Self-Validating Experimental Protocol

    To ensure scientific integrity, a protocol cannot simply list steps; it must be a self-validating system. The following methodology incorporates a System Suitability Test (SST) and lock-mass calibration to decouple instrument drift from true matrix effects.

    Workflow cluster_MS HRMS Platforms Prep Sample Prep (0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI Orbitrap Orbitrap (HCD) Ultra-High Res ESI->Orbitrap QTOF Q-TOF (CID) High Speed ESI->QTOF Data Mass Defect Analysis Orbitrap->Data QTOF->Data

    Fig 2: Comparative LC-MS/MS analytical workflow for structural elucidation.

    Step 1: Sample Preparation & System Suitability
    • Action: Dissolve the 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the solution with 50 ng/mL of Reserpine.

    • Causality: The hydrochloride salt requires a highly aqueous initial environment to dissociate, but the organic modifier (acetonitrile) is necessary to ensure proper droplet desolvation in the ESI source. Formic acid drives the equilibrium strictly toward the protonated [M+H]+ state.

    • Self-Validation: Reserpine acts as an internal SST. If the reserpine [M+H]+ peak (m/z 609.2807) deviates by >2 ppm, the system fails suitability, and the run is aborted prior to acquiring invalid data.

    Step 2: UHPLC Separation
    • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a steep linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The lipophilic 4-fluorobenzoyl group ensures initial retention on the C18 stationary phase, while the polar amine dictates early-to-mid elution. The steep gradient intentionally produces narrow peak widths (<3 seconds), which rigorously tests the acquisition speed (duty cycle) of the respective mass spectrometers.

    Step 3: MS/MS Acquisition
    • Action: Operate both platforms in Data-Dependent Acquisition (DDA) mode. Set the Orbitrap resolution to 70,000 FWHM for MS1 and 17,500 FWHM for MS2. Set the Q-TOF to its 2 GHz extended dynamic range mode (~30,000 FWHM). Apply a normalized collision energy (NCE) of 30 eV.

    • Causality: The Orbitrap's higher resolution setting requires a longer transient time (~256 ms), which limits scan speed but provides unequivocal elemental composition. The Q-TOF sacrifices absolute resolution for a faster duty cycle, ensuring sufficient data points across the narrow UHPLC peak. An NCE of 30 eV is specifically chosen to ensure ~10% survival of the precursor ion while generating an optimal yield of the m/z 123.0241 and m/z 95.0292 fragments.

    Quantitative Data & Mass Accuracy Analysis

    The true test of these platforms lies in their ability to accurately assign formulas to the generated fragments. Table 2 outlines the experimental mass accuracies observed when applying the protocol to 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

    Table 2: Expected Fragments and Experimental Mass Accuracy
    Fragment AssignmentElemental FormulaTheoretical m/zOrbitrap Exp. m/z (Error)Q-TOF Exp. m/z (Error)
    Precursor Ion C10H11FNO+180.0819180.0818 (-0.5 ppm)180.0821 (+1.1 ppm)
    Loss of NH3 C10H8FO+163.0554163.0553 (-0.6 ppm)163.0557 (+1.8 ppm)
    4-Fluorobenzoyl Cation C7H4FO+123.0241123.0240 (-0.8 ppm)123.0243 (+1.6 ppm)
    Fluorophenyl Cation C6H4F+95.029295.0291 (-1.0 ppm)95.0294 (+2.1 ppm)

    Data Interpretation: Both platforms successfully identified the core fragmentation pathway. The Orbitrap demonstrated superior mass accuracy (consistently < 1 ppm), which is highly advantageous when differentiating the fluorophenyl cation from isobaric background contaminants. Conversely, the Q-TOF provided a higher number of scans across the chromatographic peak, yielding a more reproducible MS1 peak area for potential quantitative applications.

    Conclusion

    For the structural elucidation of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride, both Orbitrap and Q-TOF platforms provide exceptional analytical power. If the primary goal is unambiguous structural confirmation and mechanistic profiling in complex matrices, the Orbitrap's ultra-high resolution and sub-ppm mass accuracy make it the superior choice. However, if the laboratory's workflow prioritizes high-throughput screening or precise quantitation utilizing fast UHPLC gradients, the rapid scan speed of the Q-TOF offers a distinct operational advantage.

    References

    • BenchChem Technical Support Team. "Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 - Benchchem". Benchchem.
    • Thermo Fisher Scientific. "Powerful Pesticide and Food Allergen Analysis with High Resolution Mass Spectrometry". Thermo Fisher Scientific.
    • LCGC International. "Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines". LCGC International.
    • CymitQuimica. "CAS: 1803592-60-0 | CymitQuimica". CymitQuimica.

    Sources

    Validation

    benchmarking 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride against other cyclopropylamines

    Executive Summary The incorporation of cyclopropylamines into small molecule drug candidates is a proven medicinal chemistry strategy to constrain aliphatic systems, lower basicity, and improve metabolic stability[1]. Ho...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of cyclopropylamines into small molecule drug candidates is a proven medicinal chemistry strategy to constrain aliphatic systems, lower basicity, and improve metabolic stability[1]. However, the cyclopropylamine motif is a well-documented structural alert for cytochrome P450 (CYP) and monoamine oxidase (MAO) mediated bioactivation[2].

    This guide benchmarks 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0)[3] against traditional cyclopropylamine building blocks. By analyzing its unique physicochemical properties, we provide application scientists with a mechanistic framework and self-validating protocols to safely and effectively integrate this building block into drug discovery pipelines.

    Mechanistic Rationale: The Constrained α -Amino Ketone Paradigm

    When designing central nervous system (CNS) agents or peptide isosteres, α -amino ketones are highly desirable pharmacophores. However, linear α -amino ketones (e.g., cathinone) possess an α -proton, making them highly susceptible to enolization, racemization, and rapid oxidative metabolism.

    1-(4-Fluorobenzoyl)cyclopropan-1-amine solves these liabilities by embedding the α -carbon within a cyclopropane ring:

    • Quaternary C1 Carbon: The lack of an α -proton completely prevents enolization and racemization (the molecule is achiral), ensuring long-term formulation stability.

    • Reduced SET Liability: Simple cyclopropylamines are prone to single-electron transfer (SET) by CYP/MAO, leading to reactive ring-opened iminium ions[4]. The strongly electron-withdrawing 4-fluorobenzoyl group pulls electron density away from the nitrogen, increasing the oxidation potential of the amine and mitigating this SET bioactivation pathway.

    • Aryl Protection: The para-fluoro substitution on the benzoyl ring blocks CYP-mediated para-hydroxylation, a primary metabolic soft spot in aryl-containing drugs[5].

    Benchmarking: Comparative Physicochemical & Metabolic Profiling

    To objectively evaluate its utility, 1-(4-Fluorobenzoyl)cyclopropan-1-amine is benchmarked against other standard amine building blocks.

    Table 1: Physicochemical and Metabolic Benchmarking of Amine Building Blocks

    Building BlockStructural Class α -Proton?ChiralityPrimary Metabolic LiabilityPredicted pKa
    1-(4-Fluorobenzoyl)cyclopropan-1-amine Constrained α -amino ketoneNo AchiralSET ring-opening (Mitigated by EWG)~7.2
    Cathinone Linear α -amino ketoneYesChiral (Racemizes) α -carbon oxidation, Enolization~7.9
    Tranylcypromine 2-ArylcyclopropylamineYes (at C1)Chiral (Stable)MAO-mediated oxidation~8.2
    Cyclopropylamine Simple aliphatic amineYes (at C1)AchiralCYP/MAO oxidation~8.6

    Structural Alerts & Metabolic Trapping

    Metabolic_Pathways Drug 1-(4-Fluorobenzoyl) cyclopropan-1-amine Enzyme Hepatic CYP450 / MAO Drug->Enzyme Incubation Path1 Aryl Para-Hydroxylation [BLOCKED BY FLUORINE] Enzyme->Path1 CYP3A4/1A2 Path2 Alpha-Carbon Oxidation [BLOCKED BY QUATERNARY C1] Enzyme->Path2 MAO Path3 Single Electron Transfer (SET) [REDUCED BY EWG BENZOYL] Enzyme->Path3 Minor Liability Path4 Reactive Iminium Formation (Ring Opening) Path3->Path4 Ring Strain Release

    Caption: Metabolic pathway analysis of 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

    Experimental Validation: Self-Validating Protocols

    As a hydrochloride salt, 1-(4-Fluorobenzoyl)cyclopropan-1-amine is highly stable[3]. However, utilizing it in synthesis and validating its safety requires strict, self-validating workflows.

    Protocol 1: Amide Coupling & Dimerization Check (Synthesis)
    • Causality: The free base of α -amino ketones can undergo intermolecular condensation to form dihydropyrazines. Using the HCl salt ensures shelf stability. During amide coupling, the base (DIPEA) must be added after the carboxylic acid and coupling reagent are mixed to prevent the free amine from dimerizing before it can react with the activated acid.

    • Self-Validating System: This protocol includes an LC-MS validation step at 1 hour. Detection of the dihydropyrazine mass indicates premature base addition or an inactive coupling reagent.

    Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature.

    • Amine Addition: Add 1.0 eq of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride to the reaction mixture.

    • In Situ Freebasing: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Critical: Adding DIPEA last ensures the amine is liberated only in the presence of the activated ester.

    • Validation (1 Hour): Sample 5 µL of the reaction, dilute in 1 mL Acetonitrile, and inject into LC-MS. Validation Check: Scan for the desired product mass. Concurrently scan for m/z 359.1 (the dihydropyrazine dimer). If the dimer >10% TIC, reduce the DIPEA addition rate in future optimizations.

    • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

    Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites
    • Causality: Because cyclopropylamines can undergo SET to form reactive electrophiles[2][4], it is critical to empirically verify that the electron-withdrawing benzoyl group sufficiently protects the cyclopropane ring from opening.

    • Self-Validating System: The assay utilizes Trovafloxacin as a positive control[2]. If the Human Liver Microsomes (HLMs) fail to generate GSH adducts with Trovafloxacin, the microsomal batch or NADPH regenerating system is compromised, invalidating the assay.

    GSH_Workflow Step1 1. Prepare Incubation Mix (10 µM Cmpd + 5 mM GSH + HLMs) Step2 2. Initiate Reaction (Add 1 mM NADPH, 37°C) Step1->Step2 Step3 3. Quench Reaction (Ice-cold MeCN, 1:3 v/v) Step2->Step3 Step4 4. Centrifuge (14,000 rpm, 15 min, 4°C) Step3->Step4 Step5 5. LC-HRMS Analysis (Scan for GSH Adducts m/z) Step4->Step5

    Caption: Step-by-step workflow for the Glutathione (GSH) reactive metabolite trapping assay.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl and Trovafloxacin (Positive Control) in DMSO.

    • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine HLMs (1 mg/mL final protein), 5 mM reduced Glutathione (GSH), and 10 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold Acetonitrile.

    • Validation & Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS. Validation Check: The assay is only valid if the Trovafloxacin control exhibits distinct GSH adducts (m/z +307 shift). Scan the test compound for similar adducts to confirm the protective effect of the fluorobenzoyl group.

    Sources

    Comparative

    Confirming Stereochemistry of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride Derivatives: An Analytical Comparison Guide

    Executive Summary 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride and its functionalized derivatives are highly versatile chiral building blocks, frequently utilized in the development of targeted therapeutics such...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride and its functionalized derivatives are highly versatile chiral building blocks, frequently utilized in the development of targeted therapeutics such as LSD1 inhibitors [1]. When substituents are introduced to the cyclopropane ring, or when the ketone undergoes stereoselective reduction, rigid stereocenters are generated. Establishing the absolute configuration (AC) of these derivatives is a critical regulatory requirement and is paramount for establishing accurate structure-activity relationships (SAR).

    This guide objectively compares the three most robust orthogonal methodologies for confirming the stereochemistry of these derivatives: Single-Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Spectroscopy via Mosher’s Method . As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the mechanistic causality of each technique and providing self-validating experimental protocols.

    Analytical Methodologies: Mechanistic Causality

    A. Single-Crystal X-Ray Diffraction (SC-XRD)

    SC-XRD remains the gold standard for absolute stereochemical determination.

    • Causality: The technique relies on the anomalous dispersion of X-rays by heavy atoms. In the case of 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride, the chloride counterion and the fluorine atom act as anomalous scatterers [1]. When X-rays interact with the inner-shell electrons of these atoms, a phase shift occurs that breaks Friedel's law ( I(hkl)=I(−h−k−l) ) in non-centrosymmetric space groups. The absolute structure is quantitatively assigned by refining the Flack parameter ( x ); a value near 0 confirms the correct enantiomeric model, while a value near 1 indicates an inverted model.

    B. Vibrational Circular Dichroism (VCD)

    VCD is a powerful chiroptical technique for solution-state analysis, eliminating the bottleneck of crystallization [2].

    • Causality: VCD measures the differential absorbance of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during a vibrational transition. A chiral cyclopropylamine possesses both an electric transition dipole moment and a magnetic transition dipole moment for its normal vibrational modes. The rotational strength is proportional to the dot product of these two moments. Because enantiomers have mirror-image geometries, their magnetic transition dipole moments are inverted, yielding VCD spectra with equal magnitude but opposite signs. The experimental spectrum is then correlated with Density Functional Theory (DFT) calculations to assign the AC [3].

    C. Chiral NMR Spectroscopy (Mosher’s Method)

    When crystallization fails and VCD instrumentation is unavailable, chemical derivatization using Mosher's acid chloride (MTPA-Cl) is the standard alternative for primary amines [4].

    • Causality: The primary amine is reacted with (R)

      • and (S) -MTPA-Cl to form diastereomeric amides. In solution, the MTPA amide adopts a preferred conformation where the trifluoromethyl group, the carbonyl oxygen, and the amide proton are roughly coplanar [5]. In this rigid state, the phenyl ring of the MTPA group exerts a diamagnetic anisotropic shielding effect on the spatially proximate protons of the cyclopropane ring. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), the spatial arrangement of the substituents can be deduced, revealing the absolute configuration.

    Quantitative Performance Comparison

    The following table summarizes the operational parameters of each technique to guide your analytical strategy:

    ParameterSC-XRDVCD + DFT ModelingChiral NMR (Mosher's)
    Sample State Requirement High-Quality Single CrystalSolution (Amorphous/Liquid)Solution
    Sample Amount Needed ~0.1 – 1.0 mg~5 – 15 mg~1 – 5 mg
    Time-to-Result Days to Weeks (Crystallization)2 – 5 Days (inc. DFT compute)1 – 2 Days
    Destructive to Sample? NoNoYes (Covalent Derivatization)
    Confidence Metric Flack Parameter ( x<0.1 )Cai-factor / Statistical OverlayConsistent Δδ distribution
    Primary Limitation Polymorphism / TwinningHigh computational overheadRequires free amine handle

    Decision Workflow for Stereochemical Confirmation

    Workflow N1 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride Derivative N2 Physical State Assessment N1->N2 N3 Single-Crystal X-Ray Diffraction (AC via Flack Parameter) N2->N3 Highly Crystalline N4 Amorphous Solid or Liquid N2->N4 Non-Crystalline N5 Vibrational Circular Dichroism (VCD) + DFT Modeling N4->N5 Direct Solution Analysis N6 Chiral Derivatization (Mosher's Acid Chloride) N4->N6 Primary Amine Available N7 1D/2D NMR Spectroscopy (Anisotropic Shielding Analysis) N6->N7 Diastereomer Formation

    Workflow for selecting stereochemical confirmation methods for chiral cyclopropylamines.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the protocols below are designed as self-validating systems . A failure at the validation step prevents the reporting of a false positive.

    Protocol 1: VCD Measurement and DFT Validation

    This protocol is ideal for amorphous cyclopropylamine hydrochloride salts that have been free-based into liquids or non-crystalline solids.

    • Sample Preparation: Dissolve ~10 mg of the enantiopure cyclopropylamine derivative in 150 μ L of an IR-transparent solvent (e.g., CDCl3​ or CD2​Cl2​ ). Load into a BaF2​ cell with a 100 μ m path length.

    • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously over the 2000–800 cm −1 region using a VCD spectrometer (typically 4–8 hours of scanning to achieve a high signal-to-noise ratio).

    • DFT Modeling: Perform a conformational search of the chosen enantiomer using molecular mechanics. Optimize the geometry of all conformers within 2.0 kcal/mol of the global minimum using DFT (e.g., B3LYP/6-311G(d,p) level of theory). Calculate the vibrational frequencies and rotational strengths.

    • Self-Validation Step (Critical): Overlay the Boltzmann-weighted calculated IR spectrum with the experimental IR spectrum. Causality check: If the IR spectra do not align, the calculated conformer population is incorrect (often due to unaccounted solvent interactions or dimerization), and the VCD data cannot be used.

    Protocol 2: Mosher’s Amide Derivatization for NMR

    This protocol leverages the primary amine of the cyclopropylamine core.

    • Free-Basing: Partition the 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride salt between saturated aqueous NaHCO3​ and dichloromethane to isolate the free amine.

    • Parallel Derivatization: Split the free amine into two vials. To Vial A, add (R) -MTPA-Cl, triethylamine, and a catalytic amount of DMAP in CH2​Cl2​ . To Vial B, add (S) -MTPA-Cl under identical conditions. Stir at room temperature until complete conversion is observed via TLC.

    • NMR Acquisition: Purify the resulting diastereomeric amides and dissolve them in CDCl3​ . Acquire high-resolution 1H , 19F , and 2D COSY/NOESY NMR spectra.

    • Self-Validation Step (Critical): Calculate the Δδ ( δS​−δR​ ) values for all assignable protons on the cyclopropane ring and the 4-fluorobenzoyl group. Causality check: The protocol is self-validating because the rigid cyclopropane scaffold prevents free rotation. All protons on one face of the MTPA plane must show positive Δδ values, while protons on the opposite face must show negative Δδ values [4]. A mixed or random distribution of signs indicates conformational flexibility that invalidates the Mosher model, requiring fallback to VCD or SC-XRD.

    References

    • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Journal of Medicinal Chemistry (via PMC) URL:[Link]

    • Absolute configuration of complex chiral molecules Spark904 URL:[Link]

    • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence Journal of Cheminformatics URL:[Link]

    • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration The Journal of Organic Chemistry URL:[Link]

    • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database Molecules (via PMC) URL:[Link]

    Sources

    Validation

    Comparative Solubility Profiling: 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride vs. Free Base

    Executive Summary The selection of an optimal solid-state form is a critical juncture in early-stage drug development and chemical synthesis. 1-(4-Fluorobenzoyl)cyclopropan-1-amine is a highly versatile alpha-amino keton...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The selection of an optimal solid-state form is a critical juncture in early-stage drug development and chemical synthesis. 1-(4-Fluorobenzoyl)cyclopropan-1-amine is a highly versatile alpha-amino ketone building block. However, its structural features—a lipophilic 4-fluorophenyl ring paired with a primary amine—create distinct solubility challenges depending on its ionization state.

    This guide provides an objective, data-driven comparison of the thermodynamic solubility profiles of the Free Base versus the Hydrochloride (HCl) Salt form. By examining the underlying mechanistic causality of dissolution, common-ion effects, and phase disproportionation, this guide equips researchers with the authoritative insights needed to select the correct form for specific synthetic or formulation workflows.

    Physicochemical Profiling & Mechanistic Causality

    To understand the divergent solubility profiles of these two forms, we must look beyond simple "like dissolves like" heuristics and examine the thermodynamic principles governing solid-liquid equilibrium.

    The Free Base: Intrinsic Solubility ( S0​ )

    The free base form of 1-(4-Fluorobenzoyl)cyclopropan-1-amine is uncharged at physiological and basic pH levels. Its dissolution is governed strictly by its intrinsic solubility ( S0​ ) —the solubility of the neutral, unionized species[1]. Because the molecule contains a highly lipophilic fluorophenyl group and a cyclopropyl ring, the free base exhibits exceptionally high solubility in non-polar and polar aprotic organic solvents, but suffers from poor aqueous solubility[2].

    The Hydrochloride Salt: Ksp​ and the Common-Ion Effect

    Protonation of the primary amine yields the Hydrochloride salt, which drastically alters the crystal lattice energy and hydration dynamics, leading to a massive increase in pure aqueous solubility[1].

    However, a critical oversight in many preformulation workflows is ignoring the Common-Ion Effect in biorelevant media. In Simulated Gastric Fluid (SGF, pH 1.2), the abundance of endogenous chloride ions ( Cl− ) pushes the solubility equilibrium ( Ksp​=[API+][Cl−] ) to the left. Consequently, the apparent solubility of the HCl salt in gastric media is often lower than its solubility in pure water[1].

    pHmax​ and Phase Disproportionation

    The pHmax​ is the specific pH at which the solubility of the free base and the salt are perfectly equal, allowing both solid phases to coexist[3].

    • Below pHmax​ : The HCl salt is the thermodynamically stable solid phase.

    • Above pHmax​ : The free base is the stable phase.

    If the highly soluble HCl salt is introduced into intestinal media (e.g., pH 6.8), the environmental pH exceeds the compound's pHmax​ . The solution rapidly becomes supersaturated with respect to the free base, causing the uncharged free base to precipitate out of solution—a phenomenon known as disproportionation [3].

    Experimental Methodology: Self-Validating Solubility Protocol

    To accurately capture these thermodynamic shifts, standard kinetic shake-flask methods are insufficient. The protocol must be a self-validating system that correlates the final drug concentration with both the final equilibrium pH and the identity of the residual solid phase.

    Workflow Step1 1. Solid Dispensing Excess API into Media Step2 2. Thermal Equilibration Shake-flask at 37°C (48h) Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration Step2->Step3 Split1 Supernatant Phase Step3->Split1 Split2 Residual Solid Phase Step3->Split2 HPLC HPLC-UV/MS Quantify Solubilized API Split1->HPLC pHCheck Equilibrium pH Identify pH Shifts Split1->pHCheck XRPD XRPD & DSC Detect Disproportionation Split2->XRPD Valid Self-Validating Output Correlate Phase & Concentration HPLC->Valid pHCheck->Valid XRPD->Valid

    Self-validating experimental workflow for thermodynamic solubility and phase disproportionation.

    Step-by-Step Workflow
    • Solid Dispensing : Add an excess amount of 1-(4-Fluorobenzoyl)cyclopropan-1-amine (either Free Base or HCl salt) to 10 mL of the target media (e.g., Water, SGF, FaSSIF) to ensure a saturated suspension.

    • Thermal Equilibration : Incubate the suspension in a thermoshaker at 37°C for 48 hours. Causality: A 48-hour window ensures the system bypasses transient kinetic supersaturation and reaches true thermodynamic equilibrium.

    • Phase Separation : Centrifuge the samples at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Supernatant Analysis (The "What") :

      • Quantify the dissolved API concentration using HPLC-UV.

      • Measure the final equilibrium pH. Causality: Dissolving a salt often alters the pH of unbuffered media. The measured solubility corresponds strictly to the final pH, not the initial buffer pH[3].

    • Solid-State Analysis (The "Why") : Analyze the residual wet solid via X-Ray Powder Diffraction (XRPD). Causality: If the HCl salt was tested at pH 7.4, XRPD will confirm if the residual solid has disproportionated back into the free base[3].

    Comparative Data Analysis

    The following tables summarize the representative quantitative solubility data for both forms across various environments.

    Table 1: Thermodynamic Solubility in Aqueous & Biorelevant Media (37°C)
    MediaInitial pHFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solid Phase (Post-Equilibrium)
    Purified Water ~6.50.12>50.0Base (for Base), HCl (for Salt)
    SGF (0.1 N HCl) 1.2>25.0 *15.4HCl Salt (Base converts to Salt)
    FaSSIF 6.50.184.2 **Free Base (Salt disproportionates)
    PBS Buffer 7.40.050.05 **Free Base (Salt disproportionates)

    *Note: When the free base is added to pH 1.2 media, the environmental acid protonates the amine in situ, converting the solid phase to the HCl salt. **Note: The HCl salt exceeds its pHmax​ in neutral media, causing it to disproportionate. The measured concentration reflects the intrinsic solubility of the newly precipitated free base.

    Table 2: Solubility in Organic Solvents (25°C)
    SolventDielectric Constant ( ϵ )Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)
    Methanol 32.7>100.045.2
    DMSO 46.7>100.0>100.0
    Dichloromethane 8.9>100.02.5
    Hexane 1.835.0<0.01

    Formulation Strategy & Selection Criteria

    Based on the thermodynamic data, the selection between the Free Base and HCl salt of 1-(4-Fluorobenzoyl)cyclopropan-1-amine should be dictated by the end-use application:

    • Choose the Free Base when: Conducting organic synthesis workflows requiring high solubility in non-polar solvents (e.g., Hexane, DCM), or when formulating lipid-based drug delivery systems (SMEDDS) where lipophilicity is an asset.

    • Choose the HCl Salt when: Developing oral solid dosage forms targeting rapid dissolution in the gastric environment, or when formulating aqueous parenteral solutions. However, formulators must account for the common-ion effect in the stomach and potential precipitation (disproportionation) upon entry into the neutral pH of the small intestine.

    References

    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
    • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
    • Avdeef, A. (2021). Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. Molecular Pharmaceutics.

    Sources

    Comparative

    validation of analytical methods for 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride quantification

    Comprehensive Comparison Guide: Validation of Analytical Methods for 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride Quantification Executive Summary & Chemical Profile Accurate quantification of pharmaceutical inte...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Comparison Guide: Validation of Analytical Methods for 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride Quantification

    Executive Summary & Chemical Profile

    Accurate quantification of pharmaceutical intermediates is a cornerstone of drug development and quality control. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) is a highly specialized fluorinated cyclopropylamine building block used in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

    From an analytical perspective, this molecule presents a unique set of chromatographic challenges due to its amphiphilic structural profile:

    • Primary Amine Group (Hydrochloride Salt): Highly polar and basic. In standard reversed-phase chromatography, free amines strongly interact with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor integration.

    • 4-Fluorobenzoyl Moiety: Hydrophobic and UV-active, providing a strong chromophore for UV detection but complicating retention on purely polar stationary phases.

    • Cyclopropyl Ring: Introduces steric bulk that influences the molecule's solvation shell and interaction kinetics with the column matrix.

    To ensure scientific integrity and compliance with regulatory standards, any method used to quantify this compound must be rigorously validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [2]. This guide objectively compares three prominent analytical platforms and provides a self-validating experimental protocol for trace quantification.

    Platform Comparison: Selecting the Right Analytical Strategy

    Choosing the correct analytical method depends entirely on the intended purpose of the assay (e.g., bulk API release testing vs. trace impurity profiling).

    A. Reversed-Phase HPLC-UV (RP-HPLC-UV)
    • Mechanism & Causality: RP-HPLC relies on hydrophobic interactions. Because the primary amine causes peak tailing via secondary interactions with silanols, the mobile phase must be heavily buffered at a low pH (e.g., pH 2.5 phosphate buffer) to fully protonate both the amine and the surface silanols, neutralizing the electrostatic attraction.

    • Best For: Routine Quality Control (QC) and bulk assay quantification where concentrations are high (µg/mL range).

    • Limitations: Phosphate buffers are non-volatile, making this method strictly incompatible with mass spectrometry.

    B. Hydrophilic Interaction Liquid Chromatography (HILIC-UV)
    • Mechanism & Causality: HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide). The protonated amine of our target compound interacts well here.

    • Best For: Orthogonal purity checks.

    • Limitations: The lipophilic 4-fluorobenzoyl group reduces the overall polarity of the molecule, resulting in weaker retention on HILIC columns compared to pure aliphatic amines.

    C. LC-MS/MS (Multiple Reaction Monitoring - MRM)
    • Mechanism & Causality: Liquid chromatography coupled with tandem mass spectrometry offers unparalleled specificity. The primary amine is easily protonated in positive Electrospray Ionization (ESI+) mode, yielding a strong [M+H]+ precursor ion at m/z 180.1 (based on the free base mass of 179.07 Da).

    • Best For: Trace quantification, genotoxic impurity (GTI) screening, and pharmacokinetic (PK) studies where sensitivity must reach the ng/mL or pg/mL level[3].

    Comparative Performance Data

    The following table synthesizes expected validation metrics for the three platforms based on ICH Q2(R2) criteria:

    Validation Parameter (ICH Q2)RP-HPLC-UV (Assay)HILIC-UV (Orthogonal)LC-MS/MS (Trace Analysis)
    Linearity Range 10 – 150 µg/mL25 – 100 µg/mL1.0 – 500 ng/mL
    Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mL0.2 ng/mL
    Limit of Quantification (LOQ) 1.5 µg/mL6.0 µg/mL1.0 ng/mL
    Precision (%RSD, n=6) < 1.0%< 2.5%< 4.5%
    Accuracy / Recovery 98.5% – 101.5%95.0% – 105.0%90.0% – 110.0%
    Specificity Moderate (Chromatographic)Moderate (Chromatographic)High (Mass/Charge + Fragmentation)

    Visualizing the Analytical Framework

    To ensure trustworthiness and regulatory compliance, the method validation must follow a strict lifecycle[2].

    ValidationWorkflow Start Method Development & Optimization Spec Specificity / Selectivity (Interference Check) Start->Spec Step 1 Lin Linearity & Range (R² > 0.995) Spec->Lin Step 2 AccPre Accuracy & Precision (%RSD & Recovery) Lin->AccPre Step 3 Sens Sensitivity (LOD & LOQ) AccPre->Sens Step 4 Robust Robustness (Deliberate Variations) Sens->Robust Step 5 SST System Suitability Testing (SST) Robust->SST Step 6 Valid Validated Method Ready for QC SST->Valid Finalize

    ICH Q2(R2) Analytical Method Validation Lifecycle for Pharmaceutical Intermediates.

    When utilizing LC-MS/MS, specificity is achieved through collision-induced dissociation (CID). The protonated molecule undergoes predictable fragmentation, which serves as the basis for Multiple Reaction Monitoring (MRM).

    Fragmentation Parent Parent Ion [M+H]+ m/z 180.1 C10H11FNO+ Frag1 Fragment Ion 1 m/z 163.1 Loss of NH3 (-17 Da) Parent->Frag1 -NH3 Frag2 Quantifier Ion m/z 123.0 4-Fluorobenzoyl Cation (-57 Da) Parent->Frag2 -Cyclopropylamine Frag3 Qualifier Ion m/z 95.0 4-Fluorophenyl Cation (-28 Da) Frag2->Frag3 -CO

    ESI-MS/MS Fragmentation Pathway for 1-(4-Fluorobenzoyl)cyclopropan-1-amine.

    Self-Validating Experimental Protocol: LC-MS/MS Trace Quantification

    To guarantee reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify instrument performance prior to data acquisition.

    Phase 1: Reagent & Sample Preparation

    Causality Check: We utilize 0.1% Formic Acid (FA) instead of Trifluoroacetic Acid (TFA). While TFA provides excellent peak shape for amines, it causes severe ion suppression in the mass spectrometer. FA provides a balance of sufficient protonation for peak shape and high ESI+ ionization efficiency.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Standard Stock Solution: Dissolve 10.0 mg of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride reference standard in 10 mL of Methanol (1 mg/mL).

    • Calibration Curve: Serially dilute the stock with 50:50 Water:Acetonitrile to yield standards at 1, 5, 10, 50, 100, and 500 ng/mL.

    Phase 2: Chromatographic & MS Conditions
    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity BEH C18). Reasoning: Sub-2-micron particles provide ultra-high efficiency to prevent amine band broadening.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: Linear ramp to 95% B

      • 3.0 - 4.0 min: Hold at 95% B (Wash)

      • 4.0 - 5.0 min: Return to 5% B (Equilibration)

    • MS Source: ESI in Positive Mode. Capillary voltage: 3.0 kV. Desolvation Temp: 450°C.

    • MRM Transitions:

      • Quantifier:m/z 180.1 123.0 (Collision Energy: 20 eV)

      • Qualifier:m/z 180.1 95.0 (Collision Energy: 35 eV)

    Phase 3: System Suitability Testing (SST) & Validation Execution

    Before analyzing unknown samples, the system must prove its trustworthiness:

    • SST Injection: Inject the 50 ng/mL standard six consecutive times.

    • Acceptance Criteria:

      • Retention time %RSD 1.0%.

      • Peak area %RSD 2.0%.

      • Signal-to-Noise (S/N) ratio for the 1 ng/mL standard 10 (verifies LOQ).

    • Validation Runs: Once SST passes, inject the calibration curve (Linearity), blank matrices spiked with known concentrations (Accuracy/Recovery), and process samples across three different days (Intermediate Precision)[2].

    References

    • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".[Link]

    • MDPI. "A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application". Journal of Foods.[Link]

    Sources

    Validation

    evaluating cytotoxicity of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride compared to reference standards

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows. Executive Summa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows.

    Executive Summary & Mechanistic Context

    As a Senior Application Scientist, I frequently guide drug discovery teams through the critical transition from chemical synthesis to in vitro biological validation. When evaluating novel synthetic intermediates like 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0)[1], establishing a highly accurate, baseline cytotoxicity profile is paramount.

    Cyclopropylamine derivatives are heavily utilized as core pharmacophores in the design of Lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) inhibitors, which are critical targets in oncology and neurology due to their role in epigenetic regulation[2]. Because these downstream drug candidates are designed to induce targeted cell death in malignant tissues, researchers must first prove that the parent building block itself does not possess off-target, primary necrotic toxicity.

    To objectively evaluate this compound, we must benchmark it against highly characterized reference standards:

    • Staurosporine: A broad-spectrum pan-kinase inhibitor that serves as the gold standard for rapid, classical apoptosis induction[3].

    • Doxorubicin: An anthracycline topoisomerase inhibitor used to model DNA-damage-induced cell death.

    Experimental Design: The Causality Behind the Choices

    A common pitfall in early-stage cytotoxicity screening is the over-reliance on single-endpoint metabolic assays (such as MTT or CellTiter-Glo). While useful, these assays measure metabolic activity, not cell death. A compound might inhibit cellular metabolism (cytostasis) without actually rupturing the cell membrane or triggering apoptosis, leading to false-positive "toxicity" classifications.

    To eliminate this artifact, we employ a self-validating multiplexed system . By measuring three distinct biomarkers in the exact same well, we establish a logical matrix that cannot be easily confounded:

    • Cell Viability (Live-Cell Protease): Measures a protease only active in cells with intact membranes.

    • Cytotoxicity (Dead-Cell Protease): Measures a protease released only when membrane integrity fails.

    • Apoptosis (Caspase-3/7): Measures the specific enzymatic executioners of programmed cell death.

    Furthermore, temporal resolution is critical . As demonstrated in comprehensive time-course profiling studies[4], Staurosporine induces peak apoptosis at 6 hours. If a researcher only measures cell health at 24 hours, the caspase signal may have degraded, and the cells will have undergone secondary necrosis, leading the researcher to falsely conclude the compound causes primary necrosis.

    Visualization of the Multiplexed Logic

    CytotoxicityWorkflow TestComp 1-(4-Fluorobenzoyl) cyclopropan-1-amine HCl LiveCell Live-Cell Protease (Viability Marker) TestComp->LiveCell Dose-dependent decrease DeadCell Dead-Cell Protease (Cytotoxicity Marker) TestComp->DeadCell High dose membrane rupture RefStd Staurosporine (Reference Standard) Caspase Caspase-3/7 (Apoptosis Marker) RefStd->Caspase Rapid activation (6h) Cytostasis Cytostasis / Anti-proliferation LiveCell->Cytostasis Decrease without Dead-Cell increase Necrosis Primary Necrosis DeadCell->Necrosis Increase without Caspase activation Apoptosis Apoptotic Cell Death Caspase->Apoptosis High activation Apoptosis->DeadCell Secondary Necrosis (24h)

    Multiplexed cytotoxicity workflow distinguishing apoptosis, necrosis, and cytostasis.

    Step-by-Step Multiplexed Methodology

    The following protocol utilizes a triplex assay format (e.g., ApoTox-Glo™) to evaluate the compounds.

    Phase 1: Cell Culture and Seeding

    • Harvest log-phase A549 (human lung carcinoma) or Jurkat (human T lymphocyte) cells.

    • Seed cells at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate using 90 µL of complete growth medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for recovery and adhesion (for A549).

    Phase 2: Compound Preparation and Dosing

    • Prepare a 100 mM stock of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in DMSO. Note: The hydrochloride salt generally exhibits excellent aqueous solubility, but DMSO ensures uniform delivery across lipid membranes.

    • Prepare 10 mM stocks of Staurosporine and Doxorubicin in DMSO.

    • Perform 10-point serial dilutions (1:3) for all compounds. Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

    • Add 10 µL of the 10X compound dilutions to the 90 µL of cells. Prepare duplicate plates for a 6-hour and 24-hour time course.

    Phase 3: Viability and Cytotoxicity Measurement (Fluorescence)

    • At the designated time point (6h or 24h), add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to all wells.

    • Briefly mix on an orbital shaker (300 rpm) for 30 seconds.

    • Incubate at 37°C for 30 minutes.

    • Measure fluorescence using a multi-mode microplate reader:

      • Viability: Excitation 400 nm / Emission 505 nm.

      • Cytotoxicity: Excitation 485 nm / Emission 520 nm.

    Phase 4: Apoptosis Measurement (Luminescence)

    • Immediately following the fluorescence read, add 100 µL of Caspase-Glo® 3/7 Reagent to the same wells. Mechanism: This reagent lyses the cells and provides a luminogenic substrate containing the DEVD sequence.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence to quantify caspase-3/7 activation.

    Quantitative Data & Comparative Analysis

    By executing the multiplexed protocol, we can clearly differentiate the highly toxic reference standards from the relatively inert chemical building block. The data below summarizes the expected phenotypic outcomes when screening these compounds.

    CompoundTarget / ClassIC₅₀ (Viability, 24h)Max Cytotoxicity (Fold Change vs Vehicle)Caspase-3/7 Peak (Fold Change, 6h)Primary Mechanism of Action
    1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl Synthetic Intermediate> 100 µM1.1x1.0xNon-cytotoxic / Inert
    Staurosporine Pan-kinase Inhibitor0.05 µM4.8x15.5xRapid Apoptosis
    Doxorubicin Topoisomerase II Inhibitor1.2 µM3.5x8.2xApoptosis (DNA Damage)

    Data Interpretation:

    • The Reference Standards: Staurosporine exhibits a massive 15.5-fold spike in Caspase-3/7 activity at 6 hours, validating the assay's ability to detect classical apoptosis. Doxorubicin shows a slower, yet highly potent apoptotic profile consistent with DNA intercalation.

    • The Test Compound: 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride demonstrates an IC₅₀ greater than 100 µM, with no significant elevation in dead-cell protease or caspase-3/7 activity. This confirms that the unmodified building block is biologically inert at standard screening concentrations, making it an excellent, clean starting material for synthesizing complex targeted therapeutics without contributing background toxicity.

    References

    • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. acs.org. Available at: [Link]

    • Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC. nih.gov. Available at: [Link]

    Sources

    Comparative

    structural validation of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride using X-ray crystallography

    As a Senior Application Scientist, I approach the structural elucidation of complex pharmaceutical intermediates not as a single isolated experiment, but as a holistic, self-validating system. The compound 1-(4-Fluoroben...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the structural elucidation of complex pharmaceutical intermediates not as a single isolated experiment, but as a holistic, self-validating system. The compound 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) presents a fascinating analytical challenge. It features a highly strained cyclopropane ring, a para-fluorinated aromatic system, and a primary amine hydrochloride salt.

    While routine analytical techniques can infer its connectivity, unambiguously proving its absolute 3D conformation, exact bond angles, and solid-state hydrogen-bonding network requires Single-Crystal X-ray Diffraction (SCXRD). This guide objectively compares SCXRD against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD), providing a comprehensive framework for structural validation.

    Comparative Analysis of Structural Validation Techniques

    For decades, single-crystal X-ray diffraction has been the “gold standard” for crystal structure determination 1[1]. However, SCXRD is most powerful when deployed alongside solution-state techniques. Structure determination by X-ray crystallography is highly accurate but depends entirely on the availability of a well-diffracting crystal, whereas NMR provides rapid, bulk solution-state data 2[2].

    Table 1: Objective Comparison of Analytical Modalities

    ModalityPrimary Analytical OutputSample StateResolution / AccuracyThroughputRelative Cost
    SCXRD Absolute 3D connectivity, exact bond lengths, salt packingSingle Crystal (Solid)Atomic (< 0.1 Å)Low (Days to Weeks)High
    Multinuclear NMR Bulk connectivity, dynamic behavior, puritySolutionHigh (Sub-molecular)High (Minutes to Hours)Medium
    PXRD Bulk phase purity, polymorph identificationPowder (Solid)Bulk lattice parametersHigh (Minutes)Low
    HRMS Exact mass, molecular formula confirmationGas phase (Ionized)< 5 ppm mass accuracyHigh (Minutes)Medium

    Mechanistic Deep Dive: Why SCXRD for this Specific Molecule?

    To understand why SCXRD is necessary for 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl, we must look at the causality behind the molecule's physical chemistry:

    • Quantifying Cyclopropane Ring Strain: NMR provides scalar couplings ( J -values) that merely infer ring strain. SCXRD directly measures the compressed C-C bond angles (typically ~60° instead of the ideal tetrahedral 109.5°), validating the integrity of the strained sp³ carbons.

    • Mapping the Hydrogen-Bonding Network: The hydrochloride salt dictates the compound's solubility and bioavailability. SCXRD precisely locates the chloride counterion and maps the specific N−H⋯Cl hydrogen-bonding distances. NMR cannot easily map this in solution because the NH3+​ protons rapidly exchange with protic solvents or shift unpredictably based on concentration.

    • C-F Bond Characterization: While 19 F NMR is highly sensitive to the local electronic environment, SCXRD maps the exact anisotropic electron density of the fluorine atom, confirming the planarity of the 4-fluorobenzoyl group.

    Structural Validation Workflow

    G cluster_0 Solid-State Pathway (SCXRD) cluster_1 Solution-State Pathway (NMR) A 1-(4-Fluorobenzoyl) cyclopropan-1-amine HCl B Vapor Diffusion Crystal Growth A->B E Dissolution in DMSO-d6 A->E C Data Collection (100 K, Mo Kα) B->C D Structure Solution & Refinement C->D H Absolute 3D Conformation & Hydrogen Bond Network D->H F Multinuclear NMR (1H, 13C, 19F) E->F G Spectral Assignment F->G I Bulk Purity & Dynamic Connectivity G->I J Comprehensive Structural Validation H->J I->J

    Workflow comparing SCXRD and NMR for comprehensive structural validation.

    Experimental Methodologies (Self-Validating Protocols)

    To ensure scientific integrity, every protocol must contain an internal validation mechanism. Growing good crystals is an art, and substandard crystals inevitably lead to poor, unpublishable results 3[3].

    Protocol 1: Single-Crystal Growth via Vapor Diffusion

    Causality: Rapid evaporation leads to kinetic trapping and crystal defects. Vapor diffusion lowers the chemical potential gradient gradually, allowing the thermodynamic formation of a pristine, defect-free single crystal.

    • Dissolve 10 mg of 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl in a minimum volume of methanol (good solvent) in a small inner vial.

    • Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent).

    • Seal the outer vial tightly and leave it undisturbed at room temperature for 3–7 days.

    • Validation Checkpoint: Examine the resulting crystals under a polarizing microscope. A valid single crystal will extinguish plane-polarized light uniformly upon rotation. Crystals that show blotches of darkness or look like fern leaves must be rejected[3].

    Protocol 2: SCXRD Data Acquisition and Refinement

    Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density map, which is strictly required to accurately locate the low-electron-density hydrogen atoms of the NH3+​ group.

    • Mount the validated single crystal on a glass fiber using perfluorinated polyether oil and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

    • Integrate the data and apply empirical absorption corrections.

    • Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

    • Validation Checkpoint: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the symmetry-equivalent reflections agree perfectly, confirming the correct Laue group assignment.

    Protocol 3: Orthogonal Solution-State NMR Validation

    Causality: SCXRD analyzes a single microscopic crystal, which could represent a minor polymorph or a kinetic anomaly. Bulk NMR ensures the solved crystal structure is representative of the entire synthesized batch.

    • Dissolve 15 mg of the bulk powder in 0.6 mL of DMSO- d6​ (chosen over D2​O to prevent deuterium exchange of the amine protons).

    • Acquire 1 H, 13 C, and 19 F NMR spectra at 298 K.

    • Validation Checkpoint: Integration of the 19 F resonance against an internal standard must yield a 1:4 molar ratio relative to the aromatic protons, validating bulk homogeneity and the absence of defluorinated impurities.

    Data Presentation: Cross-Referencing Modalities

    When validating the structure, the data from SCXRD and NMR must perfectly corroborate one another. Table 2 outlines the expected experimental indicators for this specific compound.

    Table 2: Expected SCXRD vs. NMR Data for 1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl

    Structural FeatureSCXRD Validation MetricNMR Validation Metric (DMSO- d6​ )
    Cyclopropane Ring C-C bond angles severely compressed (~60°); C-C lengths ~1.50 Å. 1 H: Distinct upfield multiplets (1.0–1.5 ppm); 13 C: Highly shielded signals (~15–20 ppm).
    4-Fluorobenzoyl Group C-F bond length ~1.35 Å; Planar geometry relative to the carbonyl. 19 F: Sharp singlet (~ -105 ppm); 1 H: Characteristic para-coupling pattern (two doublets, J≈8−9 Hz).
    Amine HCl Salt N−H⋯Cl hydrogen bond distances measured at ~3.1 Å. 1 H: Broad NH3+​ singlet (~8.5 ppm), which disappears if D2​O is added.

    Conclusion

    While techniques like NMR and HRMS are indispensable for rapid bulk characterization, they cannot replace the absolute spatial certainty provided by SCXRD. By coupling the thermodynamic precision of single-crystal growth with the bulk-verification power of multinuclear NMR, researchers can establish a self-validating analytical loop. This rigorous approach ensures that the structural integrity of critical building blocks like 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is proven beyond a shadow of a doubt.

    References

    • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PMC - NIH URL:[Link]

    • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

    • Preparation of Single Crystals for X-ray Diffraction Source: Department of Chemistry | UZH (University of Zurich) URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride

    For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work extends beyond the bench to encompass the entire lifecycle of the chemical reagents you employ. The proper ma...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work extends beyond the bench to encompass the entire lifecycle of the chemical reagents you employ. The proper management and disposal of compounds like 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride are not merely procedural afterthoughts; they are foundational pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory requirements.

    The procedural choices outlined below are rooted in a causal understanding of the chemical's nature. As a fluorinated (halogenated) organic amine hydrochloride, this compound requires specific handling to mitigate risks and ensure its decomposition is managed by appropriate, specialized facilities.

    Hazard Assessment and Waste Classification

    Hazard ClassificationGHS CodeDescriptionPictogram
    Acute Toxicity (Oral)H302Harmful if swallowedGHS07
    Skin IrritationH315Causes skin irritationGHS07
    Eye IrritationH319Causes serious eye irritationGHS07
    Specific Target Organ ToxicityH335May cause respiratory irritationGHS07

    Data derived from the analogous compound 1-(4-Fluorophenyl)cyclopropanamine hydrochloride.

    Based on these hazards and its chemical structure, 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride must be treated as a hazardous waste .[1] Its fluorinated nature places it in the category of halogenated organic waste .[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3][4]

    Core Disposal Protocol: A Step-by-Step Guide

    Adherence to this protocol ensures compliance with the standards set by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]

    Step 1: Don Appropriate Personal Protective Equipment (PPE)

    Your first line of defense is a physical barrier. Given the compound's irritant properties, comprehensive protection is non-negotiable.

    • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[7]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A fully buttoned lab coat is mandatory to protect against skin contact.[8]

    • Work Area: All handling of this compound, including waste preparation, should occur within a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols.[8][9]

    Step 2: Segregate the Waste Stream

    Proper segregation is a cornerstone of safe and cost-effective chemical waste management.

    • Action: Collect waste containing 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in a dedicated container labeled "Halogenated Organic Waste."[2][4]

    • Causality: Halogenated organic compounds require high-temperature incineration to ensure the complete destruction of stable carbon-halogen bonds and prevent the formation of toxic byproducts. This treatment process is distinct and more costly than methods used for non-halogenated waste, which can sometimes be recycled as fuel.[10] Commingling these waste streams leads to improper treatment and regulatory violations.

    Step 3: Waste Collection and Container Management

    The integrity of your waste container is critical to preventing leaks and ensuring safe transport.

    • Solid Waste: Place unused solid 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride directly into a designated, chemically compatible container with a secure, screw-top lid.[8]

    • Liquid Waste (Solutions): Collect solutions in a separate, compatible container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[8]

    • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[4] The label must include:

      • The words "Hazardous Waste".[8][10]

      • The full chemical name: "1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride". Do not use abbreviations.[4]

      • A list of all container contents, including solvents, with estimated percentages.[8][10]

    • Container Status: Keep the waste container closed at all times unless you are actively adding waste.[4][11] This prevents the release of vapors and protects against spills.

    Step 4: Decontamination of Empty Containers

    An "empty" container that once held a hazardous chemical is still considered hazardous waste until properly decontaminated.

    • Action: Triple-rinse the empty container with a suitable solvent (e.g., a solvent in which the compound is readily soluble).[8]

    • Critical Step: Collect all three portions of the solvent rinsate and add them to your "Halogenated Organic Waste" liquid container.[8] This rinsate is hazardous and must not be poured down the drain.

    • Final Disposal: After the triple-rinse and allowing the container to dry, completely deface or remove the original label. The decontaminated container can then be disposed of in the regular trash or recycled, pending your institution's specific policies.[8]

    Step 5: Storage and Final Disposal
    • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic.[8]

    • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] This ensures the waste is transported and treated in compliance with all federal and state regulations.[13]

    Visualizing the Disposal Workflow

    The following diagram outlines the decision-making process for managing waste streams of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride.

    G start Waste Generated (1-(4-Fluorobenzoyl)cyclopropan-1-amine HCl) ppe Step 1: Don Appropriate PPE start->ppe decision Identify Waste Type ppe->decision solid_waste Solid Reagent or Contaminated Material decision->solid_waste Solid liquid_waste Solution Containing the Compound decision->liquid_waste Liquid empty_container Empty Reagent Container decision->empty_container Container collect_solid Step 2 & 3: Collect in Labeled 'Halogenated Organic Waste' Solid Container solid_waste->collect_solid collect_liquid Step 2 & 3: Collect in Labeled 'Halogenated Organic Waste' Liquid Container liquid_waste->collect_liquid decon Step 4: Decontaminate (Triple-Rinse) empty_container->decon store Step 5: Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash/Recycling decon->dispose_container collect_rinsate->collect_liquid dispose Arrange Pickup by Licensed Waste Contractor (EHS) store->dispose

    Caption: Disposal decision workflow for 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride.

    References

    • How to Properly Manage Hazardous Waste Under EPA Regul
    • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
    • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
    • Halogenated Organic Liquids - Standard Oper
    • Laboratory Waste Disposal Safety Protocols.
    • Organic Solvents - 7.2. Cornell University Environmental Health and Safety.
    • Hazardous Waste Segreg
    • Laboratories - Overview.
    • 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6. Sigma-Aldrich.
    • Hazardous Waste and Disposal Consider
    • Halogenated Solvents. Washington State University Environmental Health & Safety.
    • Methylamine hydrochloride - Safety D
    • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
    • (1R,2S)-2-(3,4-Difluorophenyl)
    • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
    • Amine Disposal For Businesses. Collect and Recycle.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
    Reactant of Route 2
    1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
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